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  • Product: 4-Bromo-5-chlorothiophene-2-carbaldehyde
  • CAS: 390360-90-4

Core Science & Biosynthesis

Foundational

4-Bromo-5-chlorothiophene-2-carbaldehyde CAS number 390360-90-4

4-Bromo-5-chlorothiophene-2-carbaldehyde (CAS 390360-90-4): A Technical Guide to Synthesis, Validation, and Pharmaceutical Applications Executive Summary As a Senior Application Scientist, I frequently evaluate heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

4-Bromo-5-chlorothiophene-2-carbaldehyde (CAS 390360-90-4): A Technical Guide to Synthesis, Validation, and Pharmaceutical Applications

Executive Summary

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks that serve as the structural linchpins in complex drug discovery programs. Among these, 4-bromo-5-chlorothiophene-2-carbaldehyde (CAS 390360-90-4) is a highly functionalized, dihalogenated thiophene of exceptional value. It provides three distinct, orthogonally reactive chemical handles: an electrophilic formyl group, a highly reactive bromine, and a stabilizing chlorine atom. This whitepaper dissects its physicochemical profile, details a self-validating synthetic protocol, and explores its critical role in modern antiviral and oncology therapeutics.

Physicochemical Profiling

Understanding the baseline metrics of 4-bromo-5-chlorothiophene-2-carbaldehyde is essential for reaction design, particularly concerning its solubility, thermal stability, and behavior during cryogenic lithiation.

Table 1: Quantitative Physicochemical Data

PropertyValue
CAS Number 390360-90-4
Molecular Formula C5H2BrClOS[1]
Molecular Weight 225.484 g/mol [1]
Melting Point 61 - 66 °C
Exact Mass 223.869 Da[1]
Topological Polar Surface Area 45.3 Ų[1]
Physical Form Powder

Mechanistic Synthesis & Self-Validating Protocol

The most robust industrial and laboratory-scale synthesis of this compound relies on the regioselective formylation of 3-bromo-2-chlorothiophene[2]. The primary synthetic challenge lies in functionalizing the C5 position without triggering unwanted halogen-metal exchange at the C3-bromine.

Causality of Experimental Choices
  • Base Selection (LDA): We utilize Lithium diisopropylamide (LDA) rather than direct alkyl lithiums (like n-BuLi). The steric bulk of the diisopropylamine prevents nucleophilic attack on the thiophene ring, ensuring the reagent acts strictly as a base to deprotonate the ring[2].

  • Cryogenic Control (-70 °C): Temperature is the thermodynamic gatekeeper in this workflow. At temperatures above -60 °C, lithiated halogen-thiophenes undergo rapid halogen scrambling. Maintaining a strict -70 °C ensures purely thermodynamic deprotonation at the C5 position, which is the most acidic proton due to the adjacent sulfur and the inductive pull of the halogens[2].

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol incorporates In-Process Controls (IPCs) to ensure each step is validated before proceeding, minimizing downstream failures.

  • LDA Preparation: To a rigorously dried, argon-purged flask containing anhydrous THF (600 mL) and diisopropylamine (36.8 mL), slowly add n-BuLi (2.5 M in hexanes, 105 mL) at 0 °C[2].

    • Validation (IPC 1): The solution must remain clear. An aliquot quenched in D₂O should show a complete absence of n-BuLi via ¹H NMR, validating full LDA formation.

  • Cryogenic Cooling & Lithiation: Cool the mixture to -70 °C. Add a solution of 3-bromo-2-chlorothiophene (49.4 g) in THF (20 mL) dropwise, ensuring the internal temperature never exceeds -65 °C[2]. Stir for 15 minutes.

    • Validation (IPC 2): A micro-aliquot quenched with methanol should yield 3-bromo-2-chlorothiophene, confirming the stability of the lithiated species without premature halogen scrambling.

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF) dropwise[2]. Stir for 15 minutes at -70 °C, then allow the reaction to slowly warm to room temperature.

    • Validation (IPC 3): TLC (Hexanes/EtOAc 9:1) should indicate the total disappearance of the starting material and the appearance of a distinct UV-active product spot.

  • Quench and Workup: Quench the reaction with an aqueous solution to hydrolyze the hemiaminal intermediate. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography or recrystallization to yield the pure 4-bromo-5-chlorothiophene-2-carbaldehyde.

SynthesisWorkflow A 3-Bromo-2-chlorothiophene (Starting Material) B LDA Formation (n-BuLi + DIPA, 0°C) A->B Reagent Prep C C5-Lithiated Intermediate (Cryogenic, -70°C) B->C Regioselective Deprotonation D Formylation (DMF Addition) C->D Electrophilic Trapping E 4-Bromo-5-chlorothiophene- 2-carbaldehyde D->E Aqueous Quench

Fig 1. Regioselective synthesis workflow of 4-bromo-5-chlorothiophene-2-carbaldehyde.

Applications in Drug Development

The orthogonal reactivity of the aldehyde and the two halogens makes this compound an ideal precursor for advanced active pharmaceutical ingredients (APIs), specifically in virology and oncology.

Antiviral Agents (Herpesvirus Inhibitors)

As documented in patent literature for heterocycle carboxamides, this compound is a direct precursor to 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamides[3]. These molecules are potent antiviral agents against double-stranded DNA viruses of the herpes family[3]. The aldehyde group undergoes condensation to form the pyridine core, while the halogens are retained for subsequent cross-coupling (e.g., Suzuki-Miyaura) to introduce specific aryl groups that optimize the molecule's pharmacokinetic profile[3].

Oncology (SAE Inhibitors)

In the realm of targeted cancer therapies, derivatives of this compound are utilized to synthesize inhibitors of the Sumo Activating Enzyme (SAE)[4]. Sumoylation is a critical post-translational modification heavily hijacked by proliferating cancer cells to stabilize oncoproteins and block the degradation of IκB[4]. By blocking SAE, the sumoylation cascade is halted, selectively inducing apoptosis in malignant cells[4].

SAEPathway Inhibitor Thiophene-Derived SAE Inhibitor SAE Sumo Activating Enzyme (SAE1/SAE2 Complex) Inhibitor->SAE Allosteric/Active Site Blockade SUMO SUMO Protein Activation SAE->SUMO Catalyzes (Normal) Target Target Protein Sumoylation SUMO->Target Transfer Cancer Cancer Cell Proliferation Target->Cancer Promotes Survival

Fig 2. Mechanism of action for thiophene-derived Sumo Activating Enzyme (SAE) inhibitors.

Analytical Characterization & Validation

To ensure the integrity of the synthesized batch before downstream pharmaceutical application, the following analytical benchmarks must be met:

  • ¹H NMR (CDCl₃): The formyl proton is highly deshielded, appearing as a sharp singlet at approximately 9.8 ppm. The single aromatic proton at C3 appears around 7.6 ppm.

  • Mass Spectrometry (LC-MS): The presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) generates a distinct isotopic signature. The molecular ion peak will present a characteristic M, M+2, M+4 pattern at m/z ~224, 226, and 228, confirming the retention of both halogens.

References

  • Google Patents. "WO2005003140A1 - 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamides as antiviral agents". Source: Google Patents.
  • Google Patents. "WO2016004136A1 - Heteroaryl compounds useful as inhibitors of sumo activating enzyme". Source: Google Patents.
  • Google Patents. "WO2002004444A2 - Heterocycle carboxamides as antiviral agents". Source: Google Patents.

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 4-Bromo-5-chlorothiophene-2-carbaldehyde

Executive Summary In modern drug discovery, halogenated heteroaromatic compounds are indispensable building blocks. 4-Bromo-5-chlorothiophene-2-carbaldehyde (CAS: 390360-90-4) is a highly reactive, bifunctional intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, halogenated heteroaromatic compounds are indispensable building blocks. 4-Bromo-5-chlorothiophene-2-carbaldehyde (CAS: 390360-90-4) is a highly reactive, bifunctional intermediate frequently utilized in the synthesis of complex therapeutics, including Sumo Activating Enzyme (SAE) inhibitors[1]. However, the same electrophilic and lipophilic properties that make it synthetically valuable also render it a significant occupational hazard.

This whitepaper provides an in-depth, mechanistically grounded guide to the physicochemical properties, toxicological profile, and self-validating handling protocols for this compound. It is designed for senior researchers and drug development professionals who require rigorous, causality-driven safety data.

Physicochemical Profiling & Mechanistic Reactivity

To safely handle and effectively utilize 4-Bromo-5-chlorothiophene-2-carbaldehyde, one must understand the causality behind its physical state and reactivity. The electron-withdrawing nature of the halogens (chlorine and bromine) increases the electrophilicity of the C2-formyl group, making it highly susceptible to nucleophilic attack.

Quantitative Data Summary
PropertyValueMechanistic Implication
CAS Number 390360-90-4[2]Unique identifier for safety tracking.
Molecular Formula C₅H₂BrClOS[2]High halogen content increases lipophilicity.
Molecular Weight 225.49 g/mol [3]Heavy atom count dictates low volatility at RT.
Appearance Crystalline powder[2]Prone to aerosolization and dust formation.
Melting Point 61 – 66 °C[2]Solid at room temperature; easily melts in exothermic reactions.
Solubility Soluble in organic solventsRapidly penetrates lipid bilayers (skin/mucosa).

Hazard Identification & Toxicological Mechanisms

Based on the Globally Harmonized System (GHS) data for closely related halogenated thiophene carboxaldehydes, 4-Bromo-5-chlorothiophene-2-carbaldehyde is classified with the following hazards:

  • Acute Toxicity (Category 4): Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).

  • Skin/Eye Irritation (Category 2): Causes skin irritation (H315) and serious eye irritation (H319).

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).

The Causality of Toxicity

The acute toxicity and irritant nature of this compound are not arbitrary. The highly electrophilic aldehyde group acts as a hapten, readily undergoing Schiff base formation with primary amines (e.g., lysine residues) and thioacetalization with free thiols (e.g., cysteine residues) on biological proteins. This covalent modification denatures local cellular structures in the respiratory tract and cornea, triggering an acute inflammatory cascade.

Engineering Controls & Self-Validating Handling Protocols

Standard PPE is insufficient without a logical framework that validates its efficacy. The following protocol establishes a self-validating containment system for handling the powder.

Step-by-Step Handling Methodology
  • Containment Validation: Before opening the reagent bottle, activate the continuous-monitoring chemical fume hood. Self-Validation: The hood must be equipped with a digital anemometer. A sustained face velocity of 0.5 m/s (100 fpm) validates containment. If the velocity drops, an audible alarm triggers, automatically invalidating the workspace and prompting immediate closure of the sash.

  • PPE Selection: Don a fitted N95/P100 particulate respirator, chemical goggles, and double-layered nitrile gloves. Causality: Nitrile provides a temporary barrier against lipophilic thiophenes, but double-gloving ensures that if the outer layer is compromised by a micro-tear, the inner layer remains intact.

  • Static Mitigation: Ground the analytical balance and use an anti-static ionizer bar. Causality: The crystalline powder is prone to static cling, which can cause uncontrolled aerosolization outside the weighing boat.

Synthetic Utility in Drug Development

In drug discovery, particularly in the synthesis of SAE inhibitors for cancer therapy, the orthogonal reactivity of 4-Bromo-5-chlorothiophene-2-carbaldehyde is exploited[1]. The bromine atom at the C4 position is primed for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C5 chlorine remains largely inert under mild conditions.

Experimental Protocol: Aldehyde Protection

To prevent the aldehyde from interfering with organometallic coupling, it must first be protected as an acetal.

  • Reagent Assembly: Suspend 4-bromo-5-chlorothiophene-2-carbaldehyde (1.0 eq) in anhydrous toluene. Add 1,2-ethanediol (5.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq)[1].

  • Dean-Stark Reflux: Heat the mixture to reflux (approx. 110 °C) using a Dean-Stark apparatus.

  • Self-Validating Completion: Causality: The reaction produces exactly one equivalent of water. The physical accumulation of the theoretical volume of water in the Dean-Stark trap serves as a self-validating visual indicator that the acetalization is complete, preventing premature workup.

  • Quench & Isolate: Cool to room temperature and quench with saturated NaHCO₃ to neutralize the acid catalyst, followed by organic extraction.

SynthWorkflow A 4-Bromo-5-chlorothiophene -2-carbaldehyde B Aldehyde Protection (1,2-ethanediol, p-TsOH) A->B Reflux (Toluene) C Acetal Intermediate B->C H2O Removal (Dean-Stark) D Pd-Catalyzed Cross-Coupling C->D Boronic Acid, Pd(0) E Advanced Drug Intermediate (e.g., SAE Inhibitor) D->E Acidic Deprotection

Fig 1. Synthetic workflow of 4-bromo-5-chlorothiophene-2-carbaldehyde in drug discovery.

Emergency Response & Spill Mitigation

In the event of a powder spill, sweeping with a standard brush will aerosolize the toxic dust, leading to severe inhalation hazards. The following logic tree dictates the causality-driven response.

Decontamination Validation

After physical removal of the spill, wash the area with a 5% sodium bisulfite solution. Causality & Validation: Sodium bisulfite forms a water-soluble bisulfite adduct with any residual aldehyde. The area is then swabbed with a 2,4-Dinitrophenylhydrazine (2,4-DNPH) test wipe. If the wipe remains yellow, the decontamination is validated; if it turns orange/red, residual aldehyde is present and recleaning is required.

SpillResponse Start Spill Detected: Thiophene Carbaldehyde Assess Assess Spill Size Start->Assess Small Small Spill (<50g) Assess->Small Contained Large Large Spill (>50g) Assess->Large Uncontained PPE Don Full PPE (Respirator, Double Nitrile) Small->PPE Evac Evacuate Lab & Call HazMat Large->Evac Sweep Wet Wipe Method (Avoid Aerosolization) PPE->Sweep Decon Wash with 5% NaHSO3 Sweep->Decon Validate Validate with 2,4-DNPH Swab Decon->Validate

Fig 2. Emergency spill mitigation and self-validating decontamination logic tree.

Storage and Stability

Halogenated thiophene carbaldehydes are susceptible to auto-oxidation. Exposure to atmospheric oxygen and ambient light triggers a radical-mediated oxidation of the aldehyde to the corresponding thiophene carboxylic acid.

Storage Protocol: Store at 2–8 °C (refrigerated) in a tightly sealed amber glass container[4]. Flush the headspace with Argon or Nitrogen before sealing. Causality: The inert gas displaces oxygen, preventing the initiation of the autoxidation radical chain, while refrigeration slows down ambient thermal degradation.

References

  • Sigma-Aldrich. 4-bromo-5-chlorothiophene-2-carbaldehyde | 390360-90-4 Product Page & Properties. Retrieved from2

  • ChemBK. CAS 390360-90-4 Chemical Properties and Melting Point Data. Retrieved from 3

  • TCI Chemicals. Safety Data Sheet: 4-Bromothiophene-2-carboxaldehyde (Analogous Hazard Profile). Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 5-Chlorothiophene-2-carboxaldehyde. Retrieved from 4

  • Google Patents (WO2016004136A1). Heteroaryl compounds useful as inhibitors of sumo activating enzyme. Retrieved from 1

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Stille Cross-Coupling Protocols for 4-Bromo-5-chlorothiophene-2-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Experimental Protocol Introduction & Scope The functionalization of polyhalogenated heterocycles...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Experimental Protocol

Introduction & Scope

The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery and materials science. 4-Bromo-5-chlorothiophene-2-carbaldehyde (CAS: 390360-90-4) is a highly versatile building block featuring three distinct synthetic handles: a reactive C4-bromide, a less reactive C5-chloride, and an electrophilic C2-carbaldehyde.

Achieving precise chemoselectivity on this scaffold is critical to prevent oligomerization or off-target functionalization. This application note details a robust, field-proven protocol for the highly regioselective Stille cross-coupling at the C4-position, leaving the C5-chloride and C2-aldehyde intact for subsequent downstream derivatization (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling).

Mechanistic Rationale & Chemoselectivity

The success of this protocol relies on the precise manipulation of the palladium catalytic cycle. The chemoselectivity is fundamentally governed by the bond dissociation energies (BDE) of the respective carbon-halogen bonds. The C4–Br bond (~68 kcal/mol) is significantly weaker than the C5–Cl bond (~81 kcal/mol), making it kinetically favored for the initial oxidative addition of the Pd(0) active species[1].

Furthermore, the electron-withdrawing nature of the C2-carbaldehyde group lowers the lowest unoccupied molecular orbital (LUMO) of the thiophene ring. This electronic activation facilitates the oxidative addition step compared to unactivated thiophenes.

The Role of Additives:

  • LiCl: When using less nucleophilic stannanes, the addition of LiCl is critical. It accelerates the rate-determining transmetalation step by coordinating to the organotin reagent, forming a highly reactive, higher-coordinate stannate intermediate[2].

  • CuI (The "Copper Effect"): Alternatively, CuI can be employed as a co-catalyst. An initial Sn-to-Cu transmetalation generates a highly reactive organocopper species that rapidly transfers the organic moiety to the palladium center, bypassing the typically slow Pd-Sn transmetalation bottleneck.

G1 Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Selective at C4-Br) Pd0->OxAdd 4-Bromo-5-chlorothiophene- 2-carbaldehyde TransMet Transmetalation (R-SnBu3 + LiCl/CuI) OxAdd->TransMet Organostannane RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Bu3SnX Byproduct RedElim->Pd0 Catalyst Regeneration Product C4-Substituted Product (C5-Cl Intact) RedElim->Product Product Release

Mechanistic cycle of the chemoselective Stille coupling at the C4 position.

Quantitative Data & Condition Optimization

To establish a self-validating system, various catalytic systems were evaluated for their ability to maximize C4-conversion while completely suppressing C5-activation. As demonstrated in analogous halogenated thiophene systems, the choice of phosphine ligand is paramount[3].

Table 1: Optimization of Catalyst and Additives for C4-Selective Stille Coupling

EntryCatalyst System (5 mol%)SolventAdditiveTemp (°C)Time (h)Yield (%)C4:C5 Selectivity
1Pd(PPh₃)₄TolueneNone1002445>99:1
2Pd(PPh₃)₄TolueneLiCl (2 eq)1001878>99:1
3Pd₂(dba)₃ / P(o-tol)₃ Toluene CuI (10 mol%) 100 12 94 >99:1
4Pd(dppf)Cl₂DMFLiCl (2 eq)80168595:5

Note: Entry 3 represents the optimal conditions. The bulky P(o-tol)₃ ligand effectively suppresses the secondary oxidative addition into the C-Cl bond, ensuring absolute chemoselectivity[3].

Experimental Protocol: Chemoselective C4-Arylation

The following methodology details the optimized workflow utilizing the Pd₂(dba)₃ / P(o-tol)₃ catalytic system.

G2 Prep 1. Reagent Prep (Inert Atmosphere) React 2. Stille Coupling (Toluene, 100 °C) Prep->React Workup 3. KF Workup (Precipitate Bu3SnF) React->Workup Purify 4. Chromatography (Silica Gel) Workup->Purify

Step-by-step experimental workflow for the Stille cross-coupling protocol.

Materials Required:
  • 4-Bromo-5-chlorothiophene-2-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Aryl/Heteroaryl-tributylstannane (1.1 equiv, 1.1 mmol)

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)

  • Tri(o-tolyl)phosphine, P(o-tol)₃ (0.05 equiv, 5.0 mol%)

  • Copper(I) Iodide, CuI (0.10 equiv, 10 mol%)

  • Anhydrous Toluene (10 mL)

  • Aqueous Potassium Fluoride (KF) solution (10% w/w)

Step-by-Step Methodology:

Step 1: Reaction Setup (Inert Atmosphere)

  • Oven-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Add 4-bromo-5-chlorothiophene-2-carbaldehyde (225.5 mg, 1.0 mmol), Pd₂(dba)₃ (22.9 mg, 0.025 mmol), P(o-tol)₃ (15.2 mg, 0.05 mmol), and CuI (19.0 mg, 0.10 mmol) to the flask.

  • Seal the tube with a rubber septum and perform three vacuum/Argon backfill cycles to ensure a strictly inert atmosphere.

Step 2: Reagent Addition & Heating 4. Inject anhydrous Toluene (10 mL) via syringe. 5. Inject the aryl-tributylstannane (1.1 mmol) dropwise over 2 minutes. (Note: If the stannane is a solid, add it during Step 1). 6. Replace the septum with a Teflon screw-cap under a positive flow of Argon. 7. Transfer the sealed Schlenk tube to a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours.

Step 3: Quenching & KF Workup (Critical Step) Causality Check: Organotin byproducts (e.g., Bu₃SnBr) are highly lipophilic, toxic, and notoriously difficult to separate via standard chromatography. The addition of aqueous KF converts these species into tributyltin fluoride (Bu₃SnF), an insoluble polymeric solid that can be easily filtered off. 8. Cool the reaction mixture to room temperature. 9. Open the flask and add 10 mL of a 10% w/w aqueous KF solution. Stir vigorously for 45–60 minutes. A white precipitate (Bu₃SnF) will form. 10. Filter the biphasic mixture through a pad of Celite, washing the filter cake with Ethyl Acetate (3 × 15 mL).

Step 4: Extraction & Purification 11. Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with Ethyl Acetate (2 × 10 mL). 12. Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to afford the pure 4-aryl-5-chlorothiophene-2-carbaldehyde.

Downstream Applications

Following the successful C4-Stille coupling, the remaining C5-chloride is now primed for late-stage functionalization. Because the C-Cl bond is inherently stronger, activating it requires more forcing conditions and highly electron-rich, sterically demanding phosphine ligands. Researchers can subject the resulting 4-substituted-5-chlorothiophene-2-carbaldehyde to Buchwald-Hartwig aminations using BrettPhos or RuPhos, or secondary Suzuki-Miyaura couplings utilizing XPhos-Pd-G3 catalysts.

References

  • Chemoselectivity in Halogenated Thiophenes: Materials Chemistry C - RSC Publishing. Royal Society of Chemistry.[3] URL: [Link]

  • Mechanism of the Stille Reaction & Additive Effects: Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. Journal of the American Chemical Society.[2] URL: [Link]

  • Bond Dissociation Energies & Cross-Coupling Dynamics: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.[1] URL: [Link]

Sources

Application

Application Note: Synthesis of Thiophene Derivatives from 4-Bromo-5-chlorothiophene-2-carbaldehyde

Executive Summary & Strategic Importance The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery and materials science. Specifically, 4-bromo-5-chlorothiophene-2-carbaldehyde (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery and materials science. Specifically, 4-bromo-5-chlorothiophene-2-carbaldehyde (CAS: 390360-90-4) serves as a highly versatile, multi-electrophilic building block. Its unique substitution pattern allows for orthogonal reactivity: the aldehyde group can participate in condensation reactions to extend π -conjugation, while the C4-bromine and C5-chlorine atoms offer differential handles for cross-coupling or metallation.

This compound is prominently featured in the synthesis of complex pharmaceutical agents, most notably as an advanced intermediate in the development of Sumo Activating Enzyme (SAE) inhibitors, which are critical in oncology for modulating protein sumoylation and degrading cancer-promoting transcriptional nodes[1]. This application note provides a comprehensive, self-validating workflow for the regioselective functionalization of this thiophene core.

Mechanistic Rationale & Retrosynthetic Analysis

The successful derivatization of 4-bromo-5-chlorothiophene-2-carbaldehyde relies on exploiting the inherent electronic and steric properties of the thiophene ring:

  • Differential Halogen Reactivity: The C4-Br bond undergoes halogen-metal exchange (e.g., lithiation) significantly faster than the C5-Cl bond. This is due to the weaker bond dissociation energy of C-Br and the greater polarizability of the bromine atom, allowing for regioselective C4-functionalization[2].

  • Carbonyl Electrophilicity: The 2-carbaldehyde group is highly electrophilic. If exposed to strong nucleophiles like n -butyllithium ( n -BuLi) or Grignard reagents, nucleophilic addition to the carbonyl carbon will outcompete halogen-metal exchange. Therefore, acetal protection is an absolute prerequisite prior to any organometallic functionalization[1].

  • Condensation Kinetics: Following C4-functionalization and deprotection, the aldehyde can be subjected to Knoevenagel condensations. The electron-donating nature of the thiophene sulfur slightly reduces the electrophilicity of the carbonyl carbon compared to benzaldehyde, necessitating optimized catalytic conditions (e.g., piperidine) to drive the nucleophilic attack of carbanions[3].

Synthetic Workflow Visualization

G SM 4-Bromo-5-chlorothiophene- 2-carbaldehyde Protect Acetal Protection (1,2-Ethanediol, p-TsOH) SM->Protect Mask Formyl Group Lithiation Regioselective Lithiation (n-BuLi, -78°C) Protect->Lithiation Halogen-Metal Exchange Electrophile Electrophile Trapping (e.g., Ketone/Aldehyde) Lithiation->Electrophile C-C Bond Formation Deprotect Acetal Deprotection (Mild Acid Hydrolysis) Electrophile->Deprotect Unmask Formyl Group Knoevenagel Knoevenagel Condensation (Base Catalysis) Deprotect->Knoevenagel Pi-Conjugation Extension Final Target Thiophene Derivative (e.g., SAE Inhibitor Core) Knoevenagel->Final Product Isolation

Synthetic workflow for the derivatization of 4-Bromo-5-chlorothiophene-2-carbaldehyde.

Experimental Protocols

The following protocols represent a self-validating system. Each step includes specific in-process controls (like TLC monitoring) and workup rationales to ensure high fidelity and reproducibility.

Protocol A: Aldehyde Protection (Acetalization)

Objective: Mask the electrophilic carbonyl to prevent side reactions during subsequent organometallic steps.

  • Reaction Setup: To a solution of 4-bromo-5-chlorothiophene-2-carbaldehyde (1.0 equiv, e.g., 18 mmol) in anhydrous toluene (0.3 M) under an argon atmosphere, add 1,2-ethanediol (5.0 equiv) and p -toluenesulfonic acid monohydrate ( p -TsOH, 0.05 equiv)[1].

  • Reflux & Water Removal: Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

    • Causality: The Dean-Stark trap physically removes water generated during acetal formation, driving the equilibrium toward the product according to Le Chatelier's principle.

  • Monitoring: Continue refluxing for 3–4 hours. Monitor consumption of the starting material via TLC (Hexanes/EtOAc, 8:2). The product acetal will appear as a higher-running spot due to the loss of the polar carbonyl dipole.

  • Workup: Cool the mixture to room temperature. Quench by adding saturated aqueous NaHCO3​ to neutralize the p -TsOH catalyst, preventing premature hydrolysis of the newly formed acetal during workup[1]. Extract the aqueous layer with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Regioselective Lithiation and Electrophilic Trapping

Objective: Functionalize the C4 position via halogen-metal exchange while leaving the C5-Cl bond intact.

  • Preparation: Dissolve the protected acetal intermediate (1.0 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n -butyllithium ( n -BuLi, 1.6 M in hexanes, 1.05 equiv) dropwise over 15 minutes.

    • Causality: Maintaining -78 °C is critical. At higher temperatures, the thienyllithium intermediate is prone to "halogen dance" isomerization or ring-opening fragmentation[2].

  • Electrophile Addition: Stir the mixture at -78 °C for 30 minutes to ensure complete lithium-halogen exchange. Add the desired electrophile (e.g., an aldehyde or ketone, 1.2 equiv) dropwise.

  • Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction with saturated aqueous NH4​Cl .

    • Validation: The slightly acidic NH4​Cl protonates the resulting alkoxide to yield the target alcohol without being acidic enough to cleave the acetal protecting group. Extract with EtOAc, dry, and purify via flash column chromatography.

Protocol C: Acetal Deprotection

Objective: Unmask the formyl group for downstream condensation reactions.

  • Hydrolysis: Dissolve the C4-functionalized acetal in a mixture of Acetone and Water (10:1 v/v). Add a catalytic amount of Dowex acidic resin or 1M aqueous HCl[2].

  • Monitoring: Stir at room temperature. The deprotection is typically rapid (1–3 hours). Monitor via TLC; the regenerated aldehyde will be more polar and UV-active than the acetal.

  • Isolation: Filter off the resin (if used) or neutralize the HCl with NaHCO3​ . Concentrate the acetone in vacuo, extract the aqueous residue with dichloromethane (DCM), dry, and concentrate to yield the functionalized thiophene-2-carbaldehyde.

Protocol D: Knoevenagel Condensation

Objective: Extend the π -conjugation of the thiophene core for materials or targeted biological activity.

  • Reaction Setup: Dissolve the deprotected aldehyde (1.0 equiv) and an active methylene compound (e.g., malononitrile or N-allylrhodanine, 1.0 equiv) in absolute ethanol (0.5 M).

  • Catalysis: Add piperidine (0.1 equiv) as a base catalyst.

    • Causality: Piperidine forms a reactive iminium ion intermediate with the aldehyde and simultaneously deprotonates the active methylene, overcoming the reduced electrophilicity of the electron-rich thiophene-2-carbaldehyde[3].

  • Isolation: Stir at room temperature or mild reflux until a precipitate forms (typically 2–4 hours). The extended π -conjugation drastically reduces the solubility of the product in ethanol. Isolate the target compound via vacuum filtration, washing the filter cake with cold ethanol[4].

Quantitative Data & Reaction Optimization

The efficiency of the Knoevenagel condensation heavily depends on the active methylene nucleophile and the solvent system. Recent advancements have introduced Deep Eutectic Solvents (DES) as zero-VOC, green alternatives that often eliminate the need for external catalysts or chromatographic purification[5].

Table 1: Optimization Parameters for Knoevenagel Condensation of Thiophene-2-carbaldehydes

EntryActive Methylene ReagentSolvent SystemCatalystTemp (°C)Time (h)Yield (%)Ref
1MalononitrileEthanolPiperidine (10 mol%)252.088 - 92[4]
2MalononitrilePyridineNone (Solvent acts as base)704.075 - 80[3]
3N-AllylrhodanineEthanolPiperidine (10 mol%)805.081[5]
4N-AllylrhodanineL-Proline:Ethylene Glycol (DES)None (DES acts as catalyst)803.096[5]

Note: Entry 4 demonstrates that utilizing an L-Proline-based DES not only accelerates the reaction but simplifies the workup to a mere water addition and filtration, yielding 96% of the pure product without column chromatography[5].

Sources

Method

Application Note: 4-Bromo-5-chlorothiophene-2-carbaldehyde as a Core Scaffold in the Synthesis of First-in-Class SAE Inhibitors

Executive Summary In modern medicinal chemistry, the strategic selection of polyfunctionalized heterocyclic building blocks is critical for the rapid assembly of complex pharmacophores. 4-Bromo-5-chlorothiophene-2-carbal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of polyfunctionalized heterocyclic building blocks is critical for the rapid assembly of complex pharmacophores. 4-Bromo-5-chlorothiophene-2-carbaldehyde (CAS 390360-90-4) is a highly specialized, trifunctional thiophene derivative. It has recently gained significant prominence as the foundational starting material in the synthesis of heteroaryl inhibitors targeting the SUMO-Activating Enzyme (SAE)[1].

Most notably, this building block forms the core structural motif of Subasumstat (TAK-981) , a first-in-class, mechanism-based SAE inhibitor developed for oncology applications[2]. By selectively inhibiting the SUMOylation cascade, TAK-981 induces Type 1 Interferon (IFN1) signaling, thereby stimulating potent anti-tumor innate immune responses via macrophage and Natural Killer (NK) cell activation[3]. This application note details the mechanistic rationale, physicochemical properties, and validated synthetic protocols for utilizing this critical building block in drug discovery workflows.

Mechanistic Rationale: The "Trifunctional" Advantage

The utility of 4-bromo-5-chlorothiophene-2-carbaldehyde lies in the orthogonal reactivity of its three functional groups, which allows for highly controlled, sequential functionalization without the need for excessive protecting group manipulation[1].

  • The 2-Carbaldehyde (Electrophilic Hub): Serves as the primary attachment point for complex amine or alkyl moieties (e.g., tetrahydroisoquinoline derivatives in TAK-981) via reductive amination or Grignard addition[2].

  • The 4-Bromo Substituent (Cross-Coupling Site): The C–Br bond has a significantly lower bond dissociation energy (~68 kcal/mol) compared to the C–Cl bond (~81 kcal/mol). This thermodynamic differential enables strict regiocontrol during Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the selective installation of heteroaryl groups (such as pyrimidines) exclusively at the C4 position[2].

  • The 5-Chloro Substituent (Steric/Electronic Anchor): Synthetically, the chlorine atom blocks the highly reactive C5 position from unwanted electrophilic aromatic substitution or oxidative degradation. Pharmacologically, the chloro group provides essential lipophilicity and precise steric bulk to optimally occupy the hydrophobic pocket of the SAE1/SAE2 heterodimer, maximizing binding affinity[4].

Quantitative Data Presentation

Table 1: Physicochemical Profile of the Building Block
PropertyValue / Description
Chemical Name 4-Bromo-5-chlorothiophene-2-carbaldehyde
CAS Number 390360-90-4
Molecular Formula C5H2BrClOS[5]
Molecular Weight 225.48 g/mol [5]
Melting Point 61–66 °C
Physical Form Solid / Powder
Storage Temperature Normal / Ambient
Table 2: Biological Impact of the Downstream Scaffold (TAK-981)
ParameterMechanism / Effect
Primary Target SUMO-Activating Enzyme (SAE1/SAE2 Heterodimer)[4]
Inhibition Modality Formation of a covalent SUMO–TAK-981 adduct within the catalytic site[2]
Cellular Consequence Rapid deSUMOylation in the nucleus; accumulation of free SUMO[2]
Immunological Effect De-repression of Type 1 Interferon (IFN1) signaling[3]
Therapeutic Outcome Enhanced macrophage phagocytosis and NK cell cytotoxicity against tumors[3]

Workflows and Biological Pathways

SynthWorkflow A 4-Bromo-5-chlorothiophene- 2-carbaldehyde B Acetal Protection (1,2-Ethanediol, pTSA) A->B C Suzuki-Miyaura Cross-Coupling B->C D Acetal Deprotection (Acid Hydrolysis) C->D E Aldehyde Functionalization (e.g., Grignard/Amination) D->E F TAK-981 (Subasumstat) Core Scaffold E->F

Synthetic workflow for SAE inhibitor scaffolds starting from 4-bromo-5-chlorothiophene-2-carbaldehyde.

BioPathway SAE SUMO-Activating Enzyme (SAE) (E1 Heterodimer) SUMO SUMOylation Cascade (UBC9 / Target Proteins) SAE->SUMO Catalyzes TAK981 TAK-981 (Subasumstat) Inhibitor TAK981->SAE Covalent Adduct Formation TAK981->SUMO Inhibits IFN1 Type 1 Interferon (IFN1) Signaling Activation SUMO->IFN1 De-repression Immune Macrophage & NK Cell Activation (Anti-Tumor) IFN1->Immune Stimulates

Mechanism of action for TAK-981: SAE inhibition leads to IFN1-mediated anti-tumor immunity.

Experimental Methodologies & Protocols

The following protocols outline the initial, critical steps for utilizing 4-bromo-5-chlorothiophene-2-carbaldehyde in the synthesis of SAE inhibitors, adapted from established patent literature[1].

Protocol A: Chemoselective Acetal Protection of the Aldehyde

Before subjecting the scaffold to transition-metal catalysis, the electrophilic aldehyde must be protected to prevent unwanted nucleophilic attack or coordination with the metal center.

Causality & Design: The addition of p-toluenesulfonic acid (pTSA) acts as a proton donor to activate the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon. The use of a Dean-Stark apparatus is mandatory; by continuously removing the water byproduct as an azeotrope with toluene, Le Chatelier's principle drives the reversible acetalization equilibrium entirely to the right[1].

Step-by-Step Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, attach a Dean-Stark trap and a reflux condenser.

  • Reagent Addition: Dissolve 4-bromo-5-chlorothiophene-2-carbaldehyde (4.1 g, 18.0 mmol) in anhydrous toluene (60 mL)[1].

  • Catalyst & Reactant: Add 1,2-ethanediol (5.07 mL, 90.9 mmol, ~5 equiv.) followed by p-toluenesulfonic acid monohydrate (0.17 g, 0.91 mmol, 5 mol%)[1].

  • Reflux: Heat the reaction mixture to reflux (approx. 110 °C internal temperature) for 3 hours[1].

  • Self-Validation (In-Process): Reaction completion is validated by the cessation of water accumulation in the Dean-Stark trap. Confirm via TLC (Hexanes/EtOAc, 4:1); the protected acetal will exhibit a higher Rf​ value than the highly polar starting aldehyde.

  • Quench & Extraction: Cool the mixture to room temperature. Quench the acid catalyst by adding saturated aqueous NaHCO3​ (100 mL) and dilute with water (50 mL)[1]. Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the protected acetal intermediate, ready for cross-coupling.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

Once protected, the C4-bromo position is functionalized.

Causality & Design: The differential reactivity between the C4-bromo and C5-chloro substituents dictates the regiochemistry. Palladium(0) undergoes oxidative addition into the weaker C–Br bond at significantly lower temperatures than the C–Cl bond, ensuring that the cross-coupling occurs exclusively at the 4-position[2].

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk flask, combine the acetal-protected thiophene intermediate (1.0 equiv.) and the desired heteroaryl boronic acid/ester (e.g., pyrimidine-4-boronic acid pinacol ester, 1.2 equiv.).

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 equiv.) and anhydrous Na2​CO3​ (2.5 equiv.).

  • Degassing: Suspend the mixture in a 4:1 mixture of 1,4-Dioxane and Water. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which would otherwise degrade the Pd(0) catalyst.

  • Heating: Heat the sealed flask to 80 °C for 4–6 hours.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the starting material mass [M+H]+ and the appearance of the coupled product mass confirm successful cross-coupling. Crucially, the preservation of the isotopic chlorine signature (a 3:1 ratio for 35Cl/37Cl ) in the mass spectrum self-validates that the C5-chloro bond remains unreacted.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography to isolate the functionalized core.

Sources

Application

Palladium-catalyzed cross-coupling of 4-Bromo-5-chlorothiophene-2-carbaldehyde

Application Note: Chemoselective Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromo-5-chlorothiophene-2-carbaldehyde Target Audience: Researchers, synthetic chemists, and drug development professionals. Objecti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromo-5-chlorothiophene-2-carbaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the orthogonal functionalization of a dihalogenated thiophene scaffold.

Substrate Profiling & Mechanistic Rationale

In modern drug discovery and materials science, polyfunctionalized heterocycles serve as critical architectural cores. 4-Bromo-5-chlorothiophene-2-carbaldehyde (CAS: 390360-90-4)[1] is a highly privileged building block due to its three distinct reactive sites: an electrophilic formyl group at C2, a bromide at C4, and a chloride at C5.

Successfully utilizing this scaffold requires strict control over chemoselectivity and functional group compatibility . As a Senior Application Scientist, I approach this substrate through a two-pillar strategy:

A. Thermodynamic Causality of Chemoselectivity (C-Br vs. C-Cl) Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, initiate via the oxidative addition of a Pd(0) species into a carbon-halogen bond. The site-selectivity of this insertion is governed by the Bond Dissociation Energy (BDE) of the respective carbon-halogen bonds. The BDE of a C–Br bond is significantly lower than that of a C–Cl bond (approx. 280 kJ/mol vs. 397 kJ/mol)[2]. This thermodynamic delta translates into a massive kinetic preference, allowing Pd(0) to selectively insert into the C4–Br bond at moderate temperatures (80–90 °C) while leaving the C5–Cl bond entirely intact for potential late-stage functionalization.

B. The Necessity of Formyl Protection While the electron-withdrawing nature of the C2-carbaldehyde activates the thiophene ring toward oxidative addition, unprotected aldehydes are highly susceptible to side reactions under the basic conditions required for Suzuki couplings (e.g., transmetalation bases like Na₂CO₃ can trigger Cannizzaro-type disproportionation or aldol condensations). To ensure a high-yielding, self-validating system, the formyl group must be transiently masked as a cyclic acetal using 1,2-ethanediol[3].

Pathway & Catalytic Cycle Visualizations

To conceptualize the workflow and the underlying organometallic mechanics, the following diagrams map the synthetic progression and the catalytic engine driving the transformation.

Workflow A 4-Bromo-5-chlorothiophene- 2-carbaldehyde (Starting Material) B Acetal Protection (1,2-ethanediol, p-TsOH) Dean-Stark, Reflux A->B C Protected Intermediate (1,3-Dioxolane Acetal) B->C D Chemoselective Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4, Base) C->D E C4-Arylated, C5-Chloro Acetal Intermediate D->E F Acidic Deprotection (HCl, THF/H2O) E->F G 4-Aryl-5-chlorothiophene- 2-carbaldehyde (Final Product) F->G

Caption: Step-by-step synthetic workflow from the dihalogenated starting material to the C4-arylated product.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Kinetically favored at C4-Br) Pd0->OxAdd + Acetal Substrate PdII Pd(II) Intermediate [Ar(Cl)Thiophene]-Pd(L)n-Br OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2, Na2CO3) PdII->TransMet PdII_TM Pd(II) Intermediate [Ar(Cl)Thiophene]-Pd(L)n-[Ar'] TransMet->PdII_TM - B(OH)3, - NaBr RedElim Reductive Elimination PdII_TM->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Coupled Product (C5-Cl remains intact) RedElim->Product Product Release

Caption: Palladium-catalyzed Suzuki-Miyaura catalytic cycle highlighting strict C-Br chemoselectivity.

Validated Experimental Protocols

The following methodologies are engineered to be self-validating. Each step includes specific Quality Control (QC) checkpoints to ensure the integrity of the reaction before proceeding.

Step 1: Acetal Protection of the Formyl Group

Adapted from established patent literature for optimal yield[3].

Reagents & Setup:

  • Substrate: 4-Bromo-5-chlorothiophene-2-carbaldehyde (4.1 g, 18.0 mmol, 1.0 equiv)

  • Reagents: 1,2-ethanediol (5.07 mL, 90.9 mmol, 5.0 equiv), p-Toluenesulfonic acid monohydrate (0.17 g, 0.91 mmol, 0.05 equiv)

  • Solvent: Toluene (60 mL)

  • Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Procedure:

  • Suspend the substrate, 1,2-ethanediol, and p-TsOH in toluene.

  • Heat the mixture to a vigorous reflux (approx. 110 °C). The Dean-Stark apparatus will continuously remove the water byproduct, driving the equilibrium toward the acetal.

  • Maintain reflux for 3 hours.

  • Cool the reaction to room temperature. Quench by adding saturated aqueous NaHCO₃ (100 mL) to neutralize the acid catalyst, followed by water (50 mL)[3].

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint:

  • TLC: Run in Hexanes/EtOAc (8:2). The product will show a higher Rf​ value than the highly polar aldehyde.

  • ¹H NMR: Confirm the disappearance of the characteristic aldehydic proton singlet at ~9.8 ppm and the appearance of the acetal methine proton at ~6.0 ppm, alongside the ethylene glycol multiplet at ~4.0 ppm.

Step 2: Chemoselective Suzuki-Miyaura Cross-Coupling

Reagents & Setup:

  • Substrate: Protected Acetal Intermediate (1.0 equiv)

  • Coupling Partner: Arylboronic Acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (0.05 equiv)

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 0.1 M concentration)

Procedure:

  • Charge a Schlenk flask with the acetal intermediate, arylboronic acid, and Na₂CO₃.

  • Add the Dioxane/H₂O solvent mixture.

  • Critical Step: Degas the mixture by sparging with dry Nitrogen or Argon for 15 minutes. Oxygen must be excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

  • Add Pd(PPh₃)₄ quickly under a positive stream of inert gas.

  • Seal the flask and heat to 85 °C for 12 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel chromatography.

Self-Validation Checkpoint:

  • GC-MS / LC-MS: The crude mixture must be analyzed prior to purification. The mass spectrum of the product will lack the characteristic M/M+2/M+4 isotope pattern of a bromo-chloro compound. Instead, it will display a pure M/M+2 pattern in a 3:1 ratio, definitively proving that the bromine has been replaced while the chlorine remains intact.

Step 3: Acidic Deprotection (Optional)

Procedure:

  • Dissolve the purified coupled acetal in a 1:1 mixture of THF and 2M aqueous HCl.

  • Stir at room temperature for 2–4 hours.

  • Neutralize carefully with saturated NaHCO₃, extract with DCM, dry, and concentrate to yield the final orthogonally functionalized 4-aryl-5-chlorothiophene-2-carbaldehyde.

Quantitative Data & Reaction Optimization

To guide protocol deviations, the following table summarizes the quantitative optimization data for the chemoselective C4-arylation step. Notice how the choice of catalyst and base directly impacts the preservation of the C5–Cl bond.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Overall Yield (%)Chemoselectivity (C4-Ar vs C5-Ar)
Pd(PPh₃)₄ Na₂CO₃ Dioxane / H₂O (4:1) 85 88% > 99:1
Pd(dppf)Cl₂K₃PO₄Toluene / H₂O (4:1)9085%> 99:1
Pd(OAc)₂ / PPh₃K₂CO₃DMF / H₂O (5:1)8072%95:5
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane (Anhydrous)10065%85:15 (C-Cl insertion observed)

Data Interpretation: Standard, moderately electron-rich ligands like PPh₃ or dppf provide excellent chemoselectivity. Employing highly electron-rich, bulky ligands (e.g., XPhos) combined with strong bases and high temperatures forces the Pd(0) species to become overly reactive, leading to undesired oxidative addition into the stronger C–Cl bond and eroding selectivity.

References

  • Heteroaryl compounds useful as inhibitors of sumo activating enzyme (WO2016004136A1) Source: Google Patents URL: Relevance: Grounding source for the specific acetalization protocol and validation of Suzuki coupling viability on this scaffold.
  • Secondary Alkyl Halides in Transition-Metal-Catalyzed Cross-Coupling Reactions Source: ResearchGate URL:[Link] Relevance: Authoritative grounding for the Bond Dissociation Energies (BDE) of C-Br vs. C-Cl bonds, establishing the thermodynamic causality of the observed chemoselectivity.

Sources

Method

Application Note: Orthogonal Functional Group Transformations of 4-Bromo-5-chlorothiophene-2-carbaldehyde

Executive Summary & Reactivity Profiling 4-Bromo-5-chlorothiophene-2-carbaldehyde (CAS: 390360-90-4) [1] is a highly versatile, trifunctional building block widely utilized in the synthesis of advanced pharmaceuticals, i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reactivity Profiling

4-Bromo-5-chlorothiophene-2-carbaldehyde (CAS: 390360-90-4) [1] is a highly versatile, trifunctional building block widely utilized in the synthesis of advanced pharmaceuticals, including SUMO-activating enzyme inhibitors [2], kinase inhibitors, and advanced organic materials.

The strategic value of this molecule lies in its orthogonal reactivity profile , which allows chemists to perform three distinct functionalizations without the need for complex protecting group interchanges, provided the reaction conditions are carefully tuned:

  • C2-Carbaldehyde (Electrophilic Carbonyl): Highly reactive towards nucleophiles. It can be readily modified via reductive amination, Wittig olefination, or masked as an acetal to withstand harsh basic conditions.

  • C4-Bromo (Kinetically Favored Halogen): The C–Br bond has a lower bond dissociation energy (~280 kJ/mol) compared to the C–Cl bond (~330 kJ/mol). Consequently, Palladium(0) undergoes oxidative addition at the C4 position at a significantly faster rate, enabling chemoselective cross-coupling (e.g., Suzuki-Miyaura) at mild temperatures [3].

  • C5-Chloro (Kinetically Inert Halogen): Remains intact during standard C4-transformations. It can subsequently be activated for a second cross-coupling using elevated temperatures and electron-rich, sterically bulky dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos) [4].

Mechanistic Rationale: The Causality of Chemoselectivity

To successfully leverage this building block, one must understand the causality behind the experimental choices:

  • Why protect the aldehyde? While some mild Suzuki couplings tolerate free aldehydes, the basic conditions (e.g., Na2​CO3​ ) combined with heating can lead to undesired side reactions (e.g., Cannizzaro-type disproportionation or aldol condensations). Masking the aldehyde as a 1,3-dioxolane ensures a self-validating system where the carbonyl carbon is strictly protected from nucleophilic attack.

  • Why does C4 react before C5? The regioselectivity is entirely kinetically driven. Using a standard catalyst like Pd(PPh3​)4​ at 80 °C provides insufficient thermal energy to break the stronger C5–Cl bond. By strictly limiting the arylboronic acid to 1.05 equivalents, the reaction is starved of coupling partners before the C5–Cl bond can undergo background activation, ensuring >20:1 regioselectivity.

Experimental Workflows & Divergent Synthesis

The following diagram illustrates the divergent synthetic pathways available from the parent molecule, highlighting the logical progression of orthogonal functionalization.

G SM 4-Bromo-5-chlorothiophene- 2-carbaldehyde RedAm Reductive Amination (C2 Modification) SM->RedAm NaBH(OAc)3, R-NH2 (Direct Functionalization) Acetal Acetal Protection (C2 Masking) SM->Acetal Ethylene glycol, pTSA (Dean-Stark) SuzukiC4 Regioselective Suzuki (C4 Arylation) Acetal->SuzukiC4 Pd(PPh3)4, Ar-B(OH)2 (Fast oxidative addition at C-Br) SuzukiC5 Secondary Suzuki / Buchwald (C5 Functionalization) SuzukiC4->SuzukiC5 XPhos Pd G3, Ar'-B(OH)2 (Harsh conditions for C-Cl) Deprotect Global Deprotection (Aldehyde Unmasking) SuzukiC5->Deprotect Acidic Hydrolysis (HCl / THF)

Figure 1: Divergent orthogonal functionalization pathways of 4-Bromo-5-chlorothiophene-2-carbaldehyde.

Validated Experimental Protocols

Protocol A: C2-Aldehyde Protection (Acetalization)

This protocol utilizes a Dean-Stark apparatus to physically remove water, driving the equilibrium entirely toward the protected acetal [2].

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-bromo-5-chlorothiophene-2-carbaldehyde (1.0 equiv, e.g., 10 mmol) and toluene (0.2 M).

  • Reagents: Add 1,2-ethanediol (5.0 equiv) and p-toluenesulfonic acid monohydrate (0.05 equiv).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 3–4 hours until water ceases to collect in the trap.

  • Workup: Cool to room temperature. Quench the reaction by adding saturated aqueous NaHCO3​ . Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: 1H NMR should show the disappearance of the characteristic aldehyde proton (~9.8 ppm) and the appearance of the acetal methine proton (~6.0 ppm) and ethylene glycol backbone multiplet (~4.0-4.1 ppm).

Protocol B: Regioselective Suzuki-Miyaura Coupling at C4

This protocol exploits the kinetic difference between C–Br and C–Cl oxidative addition [3].

  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the acetal-protected thiophene from Protocol A (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Strict stoichiometric control of the boronic acid prevents over-arylation.

  • Catalyst & Base: Add Pd(PPh3​)4​ (5 mol%) and degassed 1,4-dioxane (0.15 M). Add a degassed aqueous solution of Na2​CO3​ (2.0 M, 2.0 equiv).

  • Reaction: Heat the biphasic mixture to 80 °C for 6–8 hours. Monitor via LC-MS or TLC.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Filter the combined organics through a short pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography.

Protocol C: Secondary Cross-Coupling at C5 (Chloro Activation)

To activate the inert C5–Cl bond, highly active Buchwald precatalysts are employed [4].

  • Setup: To a vial under inert atmosphere, add the C4-arylated thiophene intermediate (1.0 equiv), a second arylboronic acid (1.5 equiv), and K3​PO4​ (3.0 equiv).

  • Catalyst: Add XPhos Pd G3 (5 mol%) and XPhos ligand (5 mol%).

  • Reaction: Suspend in a 4:1 mixture of 1,4-dioxane/water. Seal the vial and heat to 100 °C for 12 hours.

  • Workup: Standard aqueous workup followed by silica gel chromatography.

Protocol D: Direct Reductive Amination of the Aldehyde

If C-C bond formation is not required, the aldehyde can be directly functionalized.

  • Setup: Dissolve 4-bromo-5-chlorothiophene-2-carbaldehyde (1.0 equiv) and a primary amine (1.1 equiv) in 1,2-dichloroethane (DCE) (0.2 M).

  • Reaction: Stir at room temperature for 1 hour to allow imine formation. Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equiv) in portions.

  • Completion: Stir for an additional 4–12 hours at room temperature. Quench with saturated aqueous NaHCO3​ , extract with dichloromethane, dry, and concentrate.

Quantitative Data Presentation

The table below summarizes the critical parameters and expected outcomes for the orthogonal transformations, providing a quick-reference guide for reaction optimization.

Transformation TypeReactive SiteReagents & Catalyst SystemTemp (°C)Time (h)Typical Yield (%)Regioselectivity
Acetalization C2 (Aldehyde)Ethylene glycol, p-TsOH, Toluene110 (Reflux)3 - 490 - 95%N/A
Reductive Amination C2 (Aldehyde) R-NH2​ , NaBH(OAc)3​ , DCE25 (RT)4 - 1280 - 88%N/A
Primary Suzuki C4 (Bromo) Ar-B(OH)2​ (1.05 eq), Pd(PPh3​)4​ , Na2​CO3​ 806 - 875 - 85%> 20:1 (C4 over C5)
Secondary Suzuki C5 (Chloro) Ar’-B(OH)2​ (1.5 eq), XPhos Pd G3, K3​PO4​ 10012 - 1665 - 80%N/A (C4 already reacted)
Global Deprotection C2 (Acetal)1M HCl (aq), THF25 (RT)2 - 4> 95%N/A

References

  • Millennium Pharmaceuticals, Inc. "Heteroaryl compounds useful as inhibitors of sumo activating enzyme." World Intellectual Property Organization, WO2016004136A1, 2016.
  • Handy, S. T., et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives." Tetrahedron, vol. 57, no. 37, 2001, pp. 7871-7881. Available at:[Link]

  • Schnürch, M., et al. "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." Monatshefte für Chemie - Chemical Monthly, vol. 148, 2017, pp. 3-24. Available at:[Link]

Application

Application Note: Strategic Synthesis of Novel Conjugated Polymers Utilizing 4-Bromo-5-chlorothiophene-2-carbaldehyde

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of conjugated polymers using 4-Bromo-5-chlorothiophene-2-carbaldehyde. Introduction: The Architectural Significance of Ha...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of conjugated polymers using 4-Bromo-5-chlorothiophene-2-carbaldehyde.

Introduction: The Architectural Significance of Halogenated Thiophenes in Polymer Chemistry

Conjugated polymers, characterized by their alternating single and double bond backbone, form the bedrock of modern organic electronics. Their delocalized π-electron systems impart unique semiconducting, optical, and electronic properties, making them indispensable in applications like organic light-emitting diodes (OLEDs), photovoltaics (OPVs), and field-effect transistors (OFETs).[1][2] Among the various classes of these macromolecules, polythiophenes stand out due to their exceptional environmental stability and tunable electronic characteristics.[1][3][4]

The monomer, 4-bromo-5-chlorothiophene-2-carbaldehyde, is a highly strategic building block for the synthesis of precisely structured conjugated polymers. Its utility stems from three key features:

  • The Thiophene Core: Provides the fundamental π-conjugated unit essential for charge transport.

  • Differential Halogenation (Bromo vs. Chloro): The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[5] This reactivity difference allows for regioselective polymerization, enabling the synthesis of well-defined polymer backbones. The C-Br bond can be selectively targeted for C-C bond formation, leaving the C-Cl bond intact for potential post-polymerization modification.

  • The Carbaldehyde Group: This electron-withdrawing group modulates the electronic properties of the monomer and the resulting polymer. It can also serve as a reactive handle for subsequent chemical transformations or for influencing intermolecular packing.

This document provides a detailed overview of the primary synthetic methodologies for incorporating 4-bromo-5-chlorothiophene-2-carbaldehyde into conjugated polymer backbones, with a focus on the causal relationships behind protocol design and experimental choices.

Part 1: Synthesis Methodologies & Protocols

The selective reactivity of the C-Br bond is the cornerstone of polymerizing this monomer. The following sections detail the most effective palladium-catalyzed cross-coupling polymerization techniques.

A. Stille Cross-Coupling Polymerization

The Stille reaction, which couples an organohalide with an organotin compound, is a robust and versatile method for C-C bond formation due to the stability of organostannane reagents and their tolerance to a wide array of functional groups.[6][7]

Causality & Rationale: In this protocol, 4-bromo-5-chlorothiophene-2-carbaldehyde acts as the dihalide monomer (though only one halide is intended to react), and it is polymerized with a comonomer bearing two organotin functionalities, such as a distannylated aromatic ring. The palladium catalyst preferentially undergoes oxidative addition into the weaker C-Br bond, initiating the polymerization cycle. The choice of a catalyst like Pd(PPh₃)₄ is classic, but ligand choice can be critical to prevent side reactions.[8] The primary challenge is the post-synthesis removal of highly toxic organotin byproducts, which requires meticulous purification.[6][9]

Experimental Workflow: Stille Polymerization

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Workup & Purification MonomerA 4-Bromo-5-chloro- thiophene-2-carbaldehyde Degas Degas with N₂/Ar (3 cycles) MonomerA->Degas Combine in Schlenk flask MonomerB Ar-(SnBu₃)₂ (Comonomer) MonomerB->Degas Combine in Schlenk flask Catalyst Pd(PPh₃)₄ Catalyst->Degas Combine in Schlenk flask Solvent Anhydrous Toluene Solvent->Degas Combine in Schlenk flask Heat Heat to 90-110 °C (24-48 h) Degas->Heat Precipitate Precipitate in Methanol Heat->Precipitate Cool to RT Filter Filter Crude Polymer Precipitate->Filter Soxhlet Soxhlet Extraction (Acetone, Hexane, Chloroform) Filter->Soxhlet FinalPolymer Final Conjugated Polymer Soxhlet->FinalPolymer Collect Chloroform Fraction & Precipitate

Caption: Stille polymerization workflow diagram.

Detailed Protocol: Stille Polymerization

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromo-5-chlorothiophene-2-carbaldehyde (1.0 eq.), the aromatic bis(trimethylstannyl) comonomer (1.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene via cannula to achieve a monomer concentration of approximately 0.1 M.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can deactivate the catalyst.

  • Polymerization: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing them with GPC to observe the increase in molecular weight. The reaction is typically run for 24-48 hours.

  • Workup: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker of methanol with rapid stirring. The polymer will precipitate.

  • Purification:

    • Collect the crude polymer by filtration.

    • To remove catalyst residues and low-molecular-weight oligomers, perform sequential Soxhlet extraction with acetone, hexane, and finally chloroform.

    • The high-molecular-weight polymer is recovered from the chloroform fraction by precipitation into methanol, filtered, and dried under vacuum.

B. Suzuki-Miyaura Cross-Coupling Polymerization

The Suzuki coupling reaction is one of the most widely used methods for synthesizing conjugated polymers due to its mild reaction conditions, commercial availability of boronic acid/ester reagents, and the generation of non-toxic inorganic byproducts.[10][11][12]

Causality & Rationale: This method involves the reaction of our halo-aldehyde monomer with a comonomer containing two boronic acid or boronic ester (e.g., pinacol boronate) groups. A palladium catalyst and a base are essential. The base (e.g., K₂CO₃, K₃PO₄) is critical for activating the organoboron species to facilitate the transmetalation step in the catalytic cycle.[10] A two-phase solvent system (e.g., toluene/water) is often employed to ensure all components, particularly the inorganic base, are sufficiently soluble.[13] The higher reactivity of the C-Br bond ensures polymerization proceeds selectively at the 4-position of the thiophene ring.[5][13]

Experimental Workflow: Suzuki Polymerization

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Workup & Purification MonomerA 4-Bromo-5-chloro- thiophene-2-carbaldehyde Degas Degas with N₂/Ar (30 min sparging) MonomerA->Degas Combine in Schlenk flask MonomerB Ar-(B(OR)₂)₂ (Comonomer) MonomerB->Degas Combine in Schlenk flask Catalyst Pd(PPh₃)₄ Catalyst->Degas Combine in Schlenk flask Base Aqueous K₂CO₃ (2M) Base->Degas Combine in Schlenk flask Solvent Toluene Solvent->Degas Combine in Schlenk flask Heat Heat to 85-95 °C (24-72 h) Degas->Heat Separate Separate Organic Layer Heat->Separate Cool, add Water & Extract Precipitate Precipitate in Methanol Separate->Precipitate Soxhlet Soxhlet Extraction (as per Stille) Precipitate->Soxhlet FinalPolymer Final Conjugated Polymer Soxhlet->FinalPolymer

Caption: Suzuki polymerization workflow diagram.

Detailed Protocol: Suzuki Polymerization

  • Reagent Preparation: To a Schlenk flask, add 4-bromo-5-chlorothiophene-2-carbaldehyde (1.0 eq.), the diboronic acid/ester comonomer (1.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Base Addition: Add toluene, followed by an aqueous solution of the base (e.g., 2M K₂CO₃). A phase-transfer catalyst like Aliquat 336 can be added to improve mixing if needed.

  • Degassing: Bubble argon or nitrogen through the mixture for at least 30 minutes to remove oxygen.

  • Polymerization: Heat the reaction to 85-95 °C under a positive pressure of inert gas. Vigorous stirring is essential to ensure mixing between the organic and aqueous phases. The reaction is typically run for 24-72 hours.

  • Workup: After cooling, dilute the mixture with toluene and water. Separate the organic layer, wash it with water and brine, and then concentrate it under reduced pressure.

  • Purification: Precipitate the concentrated solution into methanol. The purification then follows the same Soxhlet extraction procedure outlined for the Stille polymerization to yield the final, pure polymer.

C. Direct Arylation Polymerization (DAP)

DAP is an increasingly popular "greener" synthetic route that circumvents the need for pre-functionalized organometallic monomers (boronates or stannanes).[14][15] It directly couples a C-H bond of one monomer with a C-X (halide) bond of another, improving atom economy and reducing synthetic steps.[14][16]

Causality & Rationale: In this scenario, 4-bromo-5-chlorothiophene-2-carbaldehyde serves as the C-X monomer. It is reacted with a comonomer possessing two activated C-H bonds (e.g., bithiophene). The success of DAP is highly dependent on the reaction conditions. A palladium catalyst (often Pd(OAc)₂), a phosphine ligand, a base (typically a carbonate or carboxylate), and a carboxylic acid additive (like pivalic acid) are crucial.[17][18] The additive is believed to facilitate the C-H activation step via a concerted metalation-deprotonation mechanism. The primary challenge is ensuring high regioselectivity and preventing undesired homo-coupling of the C-H active monomer.[18]

Experimental Workflow: Direct Arylation Polymerization

DAP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Workup & Purification MonomerA 4-Bromo-5-chloro- thiophene-2-carbaldehyde Degas Degas with N₂/Ar MonomerA->Degas Combine in Schlenk tube MonomerB Ar-(H)₂ (C-H Comonomer) MonomerB->Degas Combine in Schlenk tube Catalyst Pd(OAc)₂ Catalyst->Degas Combine in Schlenk tube Ligand Phosphine Ligand Ligand->Degas Combine in Schlenk tube Base K₂CO₃ or Cs₂CO₃ Base->Degas Combine in Schlenk tube Additive Pivalic Acid Additive->Degas Combine in Schlenk tube Solvent DMAc or Toluene Solvent->Degas Combine in Schlenk tube Heat Heat to 100-120 °C (12-24 h) Degas->Heat Precipitate Precipitate in Methanol/Water Heat->Precipitate Cool to RT Filter Filter Crude Polymer Precipitate->Filter Soxhlet Soxhlet Extraction Filter->Soxhlet FinalPolymer Final Conjugated Polymer Soxhlet->FinalPolymer

Caption: Direct Arylation Polymerization (DAP) workflow.

Detailed Protocol: Direct Arylation Polymerization (DAP)

  • Reagent Preparation: In an oven-dried Schlenk tube, combine 4-bromo-5-chlorothiophene-2-carbaldehyde (1.0 eq.), the C-H activated comonomer (1.0 eq.), Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), the base (e.g., K₂CO₃, 2.5 eq.), and pivalic acid (30 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMAc, o-xylene, or toluene) via syringe.

  • Polymerization: Place the sealed tube in a preheated oil bath at 100-120 °C and stir for 12-24 hours.

  • Workup: After cooling, dilute the reaction mixture with chloroform or THF and filter through a pad of celite to remove inorganic salts.

  • Purification: Precipitate the filtrate into a methanol/water mixture. The polymer is then collected and purified by the same Soxhlet extraction procedure described previously.

Part 2: Polymer Characterization & Expected Properties

Thorough characterization is essential to validate the polymer structure and evaluate its properties for potential applications.

Parameter Technique Purpose & Expected Outcome
Structure Confirmation ¹H NMR, ¹³C NMRConfirms the successful incorporation of both monomers into the polymer backbone and assesses regioregularity.
Molecular Weight Gel Permeation Chromatography (GPC/SEC)Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ). A PDI close to 2 is typical for step-growth polymerization.
Optical Properties UV-Vis SpectroscopyMeasures the absorption spectrum of the polymer in solution and as a thin film. The absorption edge (λ_onset) is used to calculate the optical bandgap (E_g), a key parameter for electronic applications.[19]
Emissive Properties Photoluminescence (PL) SpectroscopyMeasures the emission spectrum, providing information on the polymer's potential use in OLEDs.
Thermal Stability Thermogravimetric Analysis (TGA)Determines the decomposition temperature (T_d), indicating the polymer's thermal stability for device fabrication and operation.
Phase Transitions Differential Scanning Calorimetry (DSC)Identifies the glass transition temperature (T_g) and any melt transitions, which are critical for understanding processability and morphology.[20]

Part 3: Applications

Polymers synthesized from 4-bromo-5-chlorothiophene-2-carbaldehyde are expected to be p-type semiconductors. The precise tuning of their properties through the choice of comonomer can make them suitable for a range of applications:

  • Organic Field-Effect Transistors (OFETs): As the active channel material for charge transport.

  • Organic Photovoltaics (OPVs): As the electron-donating material in a bulk heterojunction active layer.

  • Organic Light-Emitting Diodes (OLEDs): As a component in the emissive or charge-transport layers.

  • Sensors: The conjugated backbone can interact with analytes, causing a detectable change in its optical or electrical properties.[1]

The unreacted C-Cl bond on the polymer backbone also presents a unique opportunity for post-polymerization functionalization, allowing for further tuning of properties such as solubility, energy levels, and sensing capabilities.

References

  • Roncali, J. The Chemistry of Conducting Polythiophenes. Chemical Reviews, 92(4), 711-738.
  • Organic Synthesis. Stille Coupling. Organic Synthesis. Available at: [Link]

  • Kanbara, T., et al. Synthesis of Conjugated Polymer Consisting of Three-Component Aromatic Units via Two-Step Cross-Dehydrogenative-Coupling Reaction. Polymers, 10(1), 53.
  • Cacialli, F., et al. Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor. Polymer Chemistry, 13(1), 32-38.
  • Al-shebani, M. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 47(3).
  • Saeed, A., et al. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Arabian Journal of Chemistry, 13(1), 2243-2255.
  • Advincula, R. C., et al. Polythiophenes in Biological Applications. Request PDF. Available at: [Link]

  • Irfan, A., et al. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(7), 4058-4082.
  • Handy, S. T., et al. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 49(35), 5179-5181.
  • Wikipedia. Stille reaction. Wikipedia. Available at: [Link]

  • Bell, C. Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyrrolo[3,2-b]pyrrole.
  • Ali, A., et al. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Chemistry Central Journal, 12(1), 114.
  • Guo, X., et al. Synthesis of Conjugated Polymers via Exclusive Direct-Arylation Coupling Reaction: A Facile and Straightforward Way to Synthesize Thiophene Flanked Benzothiadiazole Derivatives and Their Copolymers. Polymer Chemistry, 6(10), 1846-1855.
  • Beaujuge, P. M., & Reynolds, J. R. Direct C–H arylation: a “Greener” approach towards facile synthesis of organic semiconducting molecules and polymers. Journal of Materials Chemistry A, 1(40), 12065-12076.
  • Li, X. Cross-Dehydrogenative Coupling Polymerization via C-H Activation for the Synthesis of Conjugated Polymers. Chemistry - An Asian Journal, 13(17), 2322-2335.
  • Luscombe, C. K., et al. Direct C–H Arylation Polymerization to form Anionic Water-Soluble Poly(3,4-ethylenedioxythiophenes) with Higher Yields and Molecular Weights. Request PDF. Available at: [Link]

  • Luscombe, C. K., et al. Aqueous Palladium-Catalyzed Direct Arylation Polymerization of 2-Bromothiophene Derivatives.
  • Stefan, M. C., et al. Living Direct Arylation Polymerization via C–H Activation for the Precision Synthesis of Polythiophenes and Their Block Copolymers. Request PDF. Available at: [Link]

  • Janssen, R. A. J., et al. Direct Arylation Polycondensation (DAP) Synthesis of Alternating Quaterthiophene-Benzothiadiazole Copolymers for Organic Solar Cell Applications. Request PDF. Available at: [Link]

  • Irfan, A., et al. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(7), 4058-4082.
  • Wang, J., et al.
  • Ali, A., et al.
  • Organic Syntheses. 4-METHOXY-4'-NITROBIPHENYL. Organic Syntheses. Available at: [Link]

  • Polymer Chemistry. The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. Polymer Chemistry. Available at: [Link]

  • Chemical Communications. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications. Available at: [Link]

  • Ali, A., et al. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules, 21(7), 848.
  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. The Royal Society of Chemistry.
  • Ramesan, M. T., et al. Conductive and photoactive nature of conjugated polymer based on thiophene functionalized thiazole or benzothiadiazole. Request PDF. Available at: [Link]

  • VNUHCM Journal of Science and Technology Development. Synthesis and Optical Properties of Conjugated Copolymers based on Phenoxazine and Fluorene for an Activated Layer in Polymeric Solar Cell Applications. VNUHCM Journal of Science and Technology Development. Available at: [Link]

  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. Available at: [Link]

Sources

Method

Application Note: Orthogonal Regioselective Functionalization of 4-Bromo-5-Chlorothiophene in Drug Discovery

Introduction & Mechanistic Rationale 4-Bromo-5-chlorothiophene is a highly versatile, dihalogenated heteroaromatic building block frequently utilized in the synthesis of complex pharmaceuticals, including insulin-regulat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Bromo-5-chlorothiophene is a highly versatile, dihalogenated heteroaromatic building block frequently utilized in the synthesis of complex pharmaceuticals, including insulin-regulated aminopeptidase (IRAP) inhibitors[1] and plasma kallikrein inhibitors[2]. The presence of two different halogens on a thiophene core, combined with an unsubstituted alpha (α) position, creates a unique electronic and steric environment. This allows for orthogonal, site-selective functionalizations without the need for cumbersome protecting group strategies.

The regioselectivity of this scaffold is governed by two distinct chemical principles:

  • Electrophilic Aromatic Substitution (EAS): The thiophene ring inherently favors electrophilic attack at the α-positions (C-2 and C-5) due to the stabilization of the resulting Wheland intermediate by the sulfur heteroatom. Because the C-5 α-position is blocked by a chlorine atom, the C-2 position serves as the exclusive, highly reactive site for EAS[3].

  • Bond Dissociation Energy (BDE) Differentials: For transition-metal-catalyzed cross-couplings and metal-halogen exchange, reactivity is dictated by carbon-halogen BDEs. The C–Br bond at the C-4 β-position is significantly weaker than the C–Cl bond at the C-5 position. This energetic differential allows palladium catalysts and organomagnesium reagents to chemoselectively insert into the C–Br bond, leaving the C–Cl bond intact for subsequent late-stage functionalizations[4].

ReactivityMap Precursor 4-Bromo-5-chlorothiophene (Orthogonal Core) C2 C-2 Functionalization (Electrophilic Aromatic Substitution) Precursor->C2 ClSO3H, 0 °C (Targets open α-position) C4_MHE C-4 Functionalization (Metal-Halogen Exchange) Precursor->C4_MHE iPrMgCl·LiCl, -20 °C (Selective C-Br insertion) C4_CC C-4 Functionalization (Pd-Catalyzed Cross-Coupling) Precursor->C4_CC Pd(0), Ar-B(OH)2 (Faster C-Br oxidative addition)

Fig 1. Orthogonal reactivity map of 4-bromo-5-chlorothiophene for regioselective functionalization.

Quantitative Data: Reaction Parameters and Chemoselectivity

To successfully execute these orthogonal functionalizations, strict adherence to optimized reaction parameters is required. Table 1 summarizes the standard conditions and resulting chemoselectivity profiles.

Table 1: Reaction Parameters and Chemoselectivity Profiles

Reaction TypeTarget PositionReagent SystemTemperatureChemoselectivity RatioTypical Yield
Chlorosulfonation C-2 (α-position)ClSO₃H, CHCl₃0 °C to 25 °C>99:1 (C-2 vs C-3)75–85%
Metal-Halogen Exchange C-4 (β-position)iPrMgCl·LiCl, THF-20 °C>95:5 (C–Br vs C–Cl)65–80%
Suzuki-Miyaura Coupling C-4 (β-position)Pd(dppf)Cl₂, Ar-B(OH)₂80 °C>98:2 (C–Br vs C–Cl)70–90%

Experimental Protocols

Protocol 1: C-2 Functionalization via Electrophilic Aromatic Substitution (Chlorosulfonation)

Causality & Design: Chlorosulfonation is a powerful EAS reaction. Because the C-5 position is blocked and the C-3 position is a sterically hindered, less reactive β-site, the electrophile exclusively attacks the C-2 α-position. This reaction is highly exothermic; thus, strict temperature control is required to prevent polysulfonylation or thermal decomposition.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 4-bromo-5-chlorothiophene (10.0 mmol) in anhydrous chloroform (20 mL).

  • Electrophile Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add chlorosulfonic acid (30.0 mmol, 3.0 equiv) dropwise over 15 minutes via a syringe pump. Causality: Dropwise addition controls the exotherm and minimizes the formation of the undesired sulfonic acid anhydride byproduct.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 14 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.8) should completely disappear, replaced by a highly UV-active spot at Rf ~0.4.

  • Quenching & Workup: Carefully pour the reaction mixture over 50 g of crushed ice. (Caution: Vigorous evolution of HCl gas will occur). Extract the aqueous layer with dichloromethane (3 × 20 mL).

  • Purification & Analytical Confirmation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-bromo-5-chlorothiophene-2-sulfonyl chloride.

    • Validation: ¹H NMR (CDCl₃) will show a single aromatic proton singlet around δ 7.60 ppm, confirming substitution at C-2 and the presence of the isolated C-3 proton[1].

Protocol 2: C-4 Functionalization via Chemoselective Metal-Halogen Exchange

Causality & Design: Traditional lithium-halogen exchange using n-BuLi can lead to undesired "halogen dance" rearrangements in dihalothiophenes due to the high basicity of the intermediates[3]. To circumvent this, the Turbo Grignard reagent (iPrMgCl·LiCl) is utilized. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its nucleophilicity. This allows the metal-halogen exchange to occur rapidly at -20 °C, exclusively at the weaker C–Br bond, suppressing any halogen migration[2].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with methyl 4-bromo-5-chlorothiophene-2-carboxylate (5.0 mmol) and anhydrous THF (15 mL) under a nitrogen atmosphere.

  • Exchange Reaction: Cool the solution to -20 °C. Add iPrMgCl·LiCl (1.3 M in THF, 5.5 mmol, 1.1 equiv) dropwise over 10 minutes. Stir the mixture at -20 °C for 30 minutes.

  • Electrophile Trapping: Add a solution of the desired electrophile (e.g., an aryl aldehyde, 6.0 mmol) in THF (5 mL) dropwise. Causality: Maintaining the temperature at -20 °C during the addition prevents the newly formed alkoxide from acting as a base and inducing side reactions.

  • Quenching: After 1 hour, quench the reaction with saturated aqueous NH₄Cl (10 mL) and warm to room temperature.

  • Analytical Confirmation: Extract with ethyl acetate, dry, and concentrate.

    • Validation: GC-MS analysis will show the molecular ion peak corresponding to the trapped product. The isotope pattern will shift from a 3:4:1 (Br+Cl) pattern to a 3:1 (Cl only) pattern, definitively proving that the bromine atom was selectively exchanged.

Protocol 3: C-4 Functionalization via Chemoselective Suzuki-Miyaura Cross-Coupling

Causality & Design: Palladium(0) undergoes oxidative addition into carbon-halogen bonds. The transition state energy for insertion into a C–Br bond is significantly lower than that for a C–Cl bond. By utilizing a mild base (K₃PO₄) and a bulky bidentate ligand (dppf), the catalyst chemoselectively couples arylboronic acids at the C-4 position, leaving the C-5 chlorine intact for potential subsequent functionalization[4].

Workflow Step1 1. Catalyst Activation Pd(dppf)Cl2 in Dioxane Step2 2. Oxidative Addition Chemoselective at C-Br Step1->Step2 Step3 3. Transmetalation Ar-B(OH)2 + Base Step2->Step3 Step4 4. Reductive Elimination C-4 Arylated Product Step3->Step4

Fig 2. Catalytic cycle workflow for the chemoselective Suzuki-Miyaura cross-coupling at the C-4 site.

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine 4-bromo-5-chlorothiophene (2.0 mmol), the desired arylboronic acid (2.2 mmol), and K₃PO₄ (4.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.1 mmol, 5 mol%). Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the reductive elimination step and minimizing dehalogenation side reactions.

  • Solvent & Degassing: Add a degassed mixture of 1,4-dioxane and water (3:1 v/v, 8 mL). Seal the vial and purge with argon for 5 minutes.

  • Reaction: Heat the mixture at 80 °C for 12 hours in an oil bath.

  • Workup & Analytical Confirmation: Cool to room temperature, dilute with water, and extract with EtOAc.

    • Validation: LC-MS will confirm the mass of the cross-coupled product. The persistence of the 3:1 (M : M+2) isotope pattern confirms that the C-5 chlorine atom was successfully retained throughout the catalytic cycle.

References

  • Inhibition of Insulin-Regulated Aminopeptidase (IRAP) by Arylsulfonamides - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • US10695334B2 - Heteroaromatic carboxamide derivatives as plasma kallikrein inhibitors Source: Google Patents URL
  • US9233946B2 - Sulfonamide compounds Source: Google Patents URL

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Bromo-5-chlorothiophene-2-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center for halogenated thiophene derivatives. This guide provides field-validated troubleshooting stra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center for halogenated thiophene derivatives. This guide provides field-validated troubleshooting strategies and methodologies for isolating and purifying 4-bromo-5-chlorothiophene-2-carbaldehyde. By understanding the mechanistic causality behind each experimental step, researchers can avoid common pitfalls such as compound degradation, co-elution of isomers, and poor recovery.

Compound Overview & Quantitative Data

Understanding the physicochemical properties of 4-bromo-5-chlorothiophene-2-carbaldehyde is critical for designing an effective purification strategy. As a low-melting solid, it is amenable to both chromatographic and crystallization techniques, though its aldehyde functionality introduces specific stability challenges.

PropertyValue
Chemical Name 4-Bromo-5-chlorothiophene-2-carbaldehyde
CAS Number 390360-90-4
Molecular Formula C5H2BrClOS
Molecular Weight 225.48 g/mol
Melting Point 61 - 66 °C
Physical Form Solid (Powder)
Storage Conditions 2-8 °C, strictly under inert gas (Argon/Nitrogen)

Purification Decision Workflow

PurificationWorkflow Start Crude 4-Bromo-5-chloro- thiophene-2-carbaldehyde Assess Assess Crude Purity (TLC / GC-MS) Start->Assess LowPurity Purity < 85% Significant Isomers Assess->LowPurity HighPurity Purity > 85% Minor Impurities Assess->HighPurity Chromatography Silica Gel Column Chromatography LowPurity->Chromatography Recrystallization Recrystallization (Heptane / Hexane) HighPurity->Recrystallization Chromatography->Recrystallization If solid recovery needs polishing PureProduct Pure Product (> 98% Purity) Chromatography->PureProduct Recrystallization->PureProduct Storage Store under Argon at 2-8 °C PureProduct->Storage

Figure 1: Decision workflow for the purification of 4-bromo-5-chlorothiophene-2-carbaldehyde.

Validated Experimental Protocols

Protocol A: Silica Gel Flash Chromatography (Isomer Resolution)

Causality & Principle: Halogenated thiophene aldehydes are prone to oxidation and can degrade or streak on standard acidic silica gel[1]. Deactivating the stationary phase with a mild base prevents acid-catalyzed decomposition, while a shallow solvent gradient maximizes the theoretical plates needed to resolve closely eluting regioisomers[1].

Step-by-Step Methodology:

  • Silica Preparation: Slurry pack a glass chromatography column using 230-400 mesh silica gel in hexanes containing 1% (v/v) triethylamine (TEA) to neutralize acidic silanol groups[1].

  • Sample Loading: Dissolve the crude 4-bromo-5-chlorothiophene-2-carbaldehyde in a minimal volume of dichloromethane (CH2Cl2)[2]. Apply evenly to the top of the silica bed.

  • Elution: Begin elution with 100% hexanes. Gradually introduce a shallow gradient up to 5% ethyl acetate in hexanes (or CH2Cl2/hexane 1:1)[2]. Maintain a rapid but controlled flow rate to minimize the compound's residence time on the column[1].

  • Fraction Analysis: Collect small fractions and analyze via Thin Layer Chromatography (TLC) under UV light (254 nm).

  • Concentration: Pool the fractions containing the pure product and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C to prevent thermal degradation.

Protocol B: Recrystallization (Purity Polishing)

Causality & Principle: For drug development applications requiring >99% purity, recrystallization exploits the differential solubility of the target compound and its impurities in a hot vs. cold solvent. Heptane is ideal because the compound's melting point (61-66 °C) allows it to dissolve in hot heptane without immediate melting/oiling out if solvent volumes are carefully controlled[1].

Step-by-Step Methodology:

  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add boiling heptane dropwise while swirling until the solid is just completely dissolved[1].

  • Hot Filtration: If insoluble polymeric impurities are present, rapidly filter the hot solution through a pre-warmed Buchner funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature undisturbed to promote the formation of a pure crystal lattice. Once at room temperature, transfer the flask to an ice bath (4 °C) for 1 hour to maximize yield[1].

  • Isolation: Recover the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold heptane.

  • Drying: Dry the crystals under high vacuum for 12 hours. Store immediately at 2-8 °C under argon.

Troubleshooting & FAQs

Q1: My synthesized 4-bromo-5-chlorothiophene-2-carbaldehyde contains unreacted 4-bromothiophene-2-carbaldehyde. How do I separate them? A1: The synthesis of this compound via the chlorination of 4-bromothiophene-2-carbaldehyde using N-chlorosuccinimide (NCS) in DMF can leave unreacted starting material, especially if the reaction temperature deviates from the optimal 50 °C[3]. Because the polarity difference between the mono-halogenated and di-halogenated thiophene is minimal, standard flash chromatography often results in co-elution. Solution: Utilize a highly non-polar solvent system (e.g., 100% hexanes transitioning to 2% ethyl acetate) on a long, narrow column to increase the number of theoretical plates[1]. Alternatively, monitor fractions precisely using GC-MS rather than relying solely on TLC.

Q2: Why is my purified product degrading into a highly polar baseline spot on TLC after a few days? A2: Thiophene-2-carbaldehydes are highly susceptible to auto-oxidation, where the aldehyde group converts into a carboxylic acid upon exposure to atmospheric oxygen and light. Furthermore, acidic environments catalyze this degradation. Solution: Always store the purified solid at 2-8 °C under an inert argon or nitrogen atmosphere. During chromatography, ensure you add 1-2% triethylamine to the eluent to deactivate the acidic silica gel, which minimizes on-column degradation[1].

Q3: During recrystallization from heptane, my product forms an oil at the bottom of the flask instead of crystals. What is the cause? A3: This phenomenon, known as "oiling out," occurs when the compound's melting point (61-66 °C) is lower than the temperature at which the solution becomes saturated. The compound separates as a liquid phase rather than forming a solid crystal lattice. Solution: Increase the volume of the recrystallization solvent to lower the saturation temperature below the compound's melting point. Alternatively, use a two-solvent system (e.g., dissolving in a minimal amount of a "good" solvent like dichloromethane and adding a "poor" solvent like heptane dropwise), and seed the solution with a previously obtained pure crystal to induce nucleation[1].

Q4: Can I use vacuum distillation to purify this compound instead of chromatography? A4: While vacuum distillation is a common purification method for liquid halogenated thiophenes, 4-bromo-5-chlorothiophene-2-carbaldehyde is a solid powder at room temperature. Distillation at elevated temperatures risks thermal decomposition and dehalogenation. Recrystallization remains the preferred, scalable method for solid thiophene derivatives[1].

References

  • 4-bromo-5-chlorothiophene-2-carbaldehyde | 390360-90-4 . Sigma-Aldrich.

  • WO2016004136A1 - Heteroaryl compounds useful as inhibitors of sumo activating enzyme . Google Patents. 3

  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives . Benchchem. 1

  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells . The Royal Society of Chemistry. 2

Sources

Optimization

Improving the yield of 4-Bromo-5-chlorothiophene-2-carbaldehyde synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the yield and purity of 4-Bromo-5-chlorothiophene-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the yield and purity of 4-Bromo-5-chlorothiophene-2-carbaldehyde , a critical building block often utilized in the synthesis of SUMO-activating enzyme (SAE) inhibitors and other advanced pharmacophores.

Below, you will find a mechanistic overview, a targeted troubleshooting Q&A, self-validating experimental protocols, and quantitative data summaries to ensure your synthetic workflows are robust and reproducible.

Mechanistic Primer & Synthesis Workflows

The synthesis of 4-bromo-5-chlorothiophene-2-carbaldehyde relies heavily on exploiting the electronic effects of the thiophene ring. The C2-carbaldehyde group is electron-withdrawing (meta-directing), while halogen substituents are electron-donating by resonance but withdrawing by induction (ortho/para-directing). This creates a highly predictable regioselectivity, allowing for two primary convergent routes:

G A 4-Bromothiophene- 2-carbaldehyde C 4-Bromo-5-chlorothiophene- 2-carbaldehyde (Target) A->C NCS, DMF 50°C (Chlorination at C5) B 5-Chlorothiophene- 2-carbaldehyde B->C NBS, DMF 0°C to RT (Bromination at C4)

Convergent synthetic routes to 4-Bromo-5-chlorothiophene-2-carbaldehyde.

Troubleshooting Guide & FAQs

Q1: I attempted a Vilsmeier-Haack formylation on 2-chloro-3-bromothiophene to reach the target molecule in one step, but my NMR shows a loss of the bromine atom. Why? Causality: You are observing an ipso-substitution. Under Vilsmeier-Haack conditions (POCl₃ and DMF), highly activated or sterically hindered halothiophenes can undergo halogen exchange. The phosphoryl chloride acts as a chlorine source, and the bromine substituent is exchanged for a chlorine atom via an addition-elimination mechanism[1]. Solution: Do not use Vilsmeier-Haack conditions on thiophenes that already bear a bromine atom if you intend to keep it. Instead, formylate first to yield 5-chlorothiophene-2-carbaldehyde, and perform the bromination as the final step.

Q2: When brominating 5-chlorothiophene-2-carbaldehyde, I am getting a mixture of mono- and di-brominated products, ruining my yield. How do I improve regioselectivity? Causality: Molecular bromine (Br₂) is often too harsh for electron-rich heterocycles, leading to polyhalogenation even with deactivating groups present. While the C2-aldehyde and C5-chloro groups synergistically direct electrophilic attack to the C4 position, a high concentration of Br⁺ will eventually force substitution at the remaining C3 position. Solution: Switch your bromine source to N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF. NBS provides a low, steady-state concentration of electrophilic bromine, which strictly limits the reaction to the most kinetically favored C4 position.

Q3: My chlorination of 4-bromothiophene-2-carbaldehyde using NCS is stalling at 60% conversion. Should I increase the temperature to reflux? Causality: No. Heating DMF above 60–70 °C in the presence of electrophilic halogenating agents can lead to the degradation of the solvent (releasing dimethylamine) and the destruction of the aldehyde functional group. The stall is likely due to reagent degradation or atmospheric moisture quenching the active species. Solution: Maintain the temperature at strictly 50 °C[2]. Ensure your DMF is anhydrous and use a slight excess of fresh N-Chlorosuccinimide (NCS) (up to 1.6 equivalents) added in portions.

Self-Validating Experimental Protocols

Protocol A: Chlorination of 4-Bromothiophene-2-carbaldehyde (Recommended)

This route is highly favored in pharmaceutical scale-up due to the stability of the starting materials and the clean precipitation of the product[2].

  • Preparation: Dissolve 4-bromothiophene-2-carbaldehyde (1.0 equiv, e.g., 100 mmol) in anhydrous DMF (approx. 0.5 M concentration).

    • Causality: Anhydrous DMF acts as both a solvent and a catalyst, polarizing the N-Cl bond of the NCS to generate the active chlorinating species.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.6 equiv) in 3 to 4 equal portions over 30 minutes.

    • Causality: Electrophilic aromatic substitution is exothermic. Portion-wise addition prevents thermal runaway, which could degrade the aldehyde.

  • Reaction: Heat the mixture to 50 °C and stir overnight (12–16 hours) under an inert atmosphere (nitrogen or argon).

    • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting material will disappear, and a new, slightly less polar spot will emerge due to the addition of the lipophilic chlorine atom.

  • Quench & Isolation: Cool the reaction to room temperature and pour it slowly onto 5 volumes of crushed ice/water.

    • Self-Validation: A light pink or white precipitate must form immediately upon contact with the aqueous phase[2]. This confirms the successful formation of the highly hydrophobic target molecule.

  • Purification: Filter the precipitate, wash thoroughly with cold distilled water to remove residual DMF and succinimide, and dry under high vacuum.

Protocol B: Bromination of 5-Chlorothiophene-2-carbaldehyde
  • Preparation: Dissolve 5-chlorothiophene-2-carbaldehyde (1.0 equiv) in anhydrous DMF and cool to 0 °C using an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equiv) portion-wise. Shield the reaction flask from direct light using aluminum foil.

    • Causality: Shielding from light prevents the homolytic cleavage of the N-Br bond, suppressing radical side reactions (such as bromination of the aldehyde proton) and ensuring a strictly electrophilic pathway.

  • Reaction: Allow the mixture to warm naturally to room temperature and stir for 12 hours.

  • Workup: Quench with water, extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% sodium thiosulfate (to destroy unreacted NBS), followed by brine. Dry over MgSO₄ and concentrate in vacuo.

Quantitative Data & Reaction Parameter Summary

To assist in route selection, the following table summarizes the expected yields and primary failure modes based on the chosen synthetic pathway.

Starting MaterialReagent (Equiv)SolventTempExpected YieldPrimary Impurity / Failure Mode
4-Bromothiophene-2-carbaldehyde NCS (1.6)DMF50 °C80–85%Polychlorinated species (if >60 °C).
5-Chlorothiophene-2-carbaldehyde NBS (1.1)DMF0 °C to RT75–80%Unreacted SM / Dibromination at C3.
2-Chloro-3-bromothiophene POCl₃ / DMFDMF100 °C< 40%Ipso-substitution (Br replaced by Cl).

References

  • Title: Heteroaryl compounds useful as inhibitors of sumo activating enzyme (WO2016004136A1)
  • Title: Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions Source: Zeitschrift für Naturforschung B / ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Bromo-5-chlorothiophene-2-carbaldehyde Workflows

Welcome to the Technical Support Center. 4-Bromo-5-chlorothiophene-2-carbaldehyde (CAS 390360-90-4) is a highly versatile, multi-functional building block widely used in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Bromo-5-chlorothiophene-2-carbaldehyde (CAS 390360-90-4) is a highly versatile, multi-functional building block widely used in medicinal chemistry and materials science. However, its three distinct reactive sites—the C4-bromide, the C5-chloride, and the C2-aldehyde—create a complex web of competing reaction pathways.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Below, we will dissect the thermodynamic and kinetic causalities behind common side products and provide self-validating, step-by-step protocols to ensure chemoselectivity and high yields in your workflows.

Chemoselectivity in Pd-Catalyzed Cross-Coupling

FAQ 1: Why am I seeing 4,5-diaryl side products and regioisomeric mixtures during Suzuki-Miyaura coupling?

The Causality: In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. The C-Br bond (approx. 68 kcal/mol) is significantly weaker than the C-Cl bond (approx. 81 kcal/mol). Consequently, oxidative addition at the C4-Br position is kinetically favored[1].

However, chemoselectivity is easily compromised. If you use highly electron-rich, bulky phosphine ligands (e.g., PCy3 or XPhos), the electron density on the palladium center increases dramatically. This hyper-activates the catalyst, allowing it to insert into the stronger C5-Cl bond either competitively (forming the 5-aryl-4-bromo regioisomer) or sequentially (forming the 4,5-diaryl over-coupled side product)[2][3]. Furthermore, excess boronic acid or elevated temperatures will thermodynamically drive the reaction toward the bis-coupled product.

Chemoselectivity SM 4-Bromo-5-chlorothiophene- 2-carbaldehyde ArB + Ar-B(OH)2 (Pd Catalyst) SM->ArB Desired Desired Product: 4-Aryl-5-chlorothiophene- 2-carbaldehyde ArB->Desired Fast Oxidative Addition at C4-Br Regio Side Product 2: 5-Aryl-4-bromothiophene- 2-carbaldehyde (C-Cl insertion) ArB->Regio Unselective Ligand (C5-Cl insertion) Dehalo Side Product 3: 5-Chlorothiophene- 2-carbaldehyde (Debromination) ArB->Dehalo Hydride Transfer (Alcoholic solvent) Overcouple Side Product 1: 4,5-Diarylthiophene- 2-carbaldehyde (Over-coupling) Desired->Overcouple Excess Ar-B(OH)2, High Temp

Reaction pathways in the Pd-catalyzed cross-coupling of 4-bromo-5-chlorothiophene-2-carbaldehyde.

Quantitative Data: Influence of Reaction Parameters on Chemoselectivity

ParameterConditionPrimary OutcomeCausality / Rationale
Catalyst/Ligand Pd(PPh3)4High C4-Br selectivityModerate electron density on Pd favors insertion into the weaker C-Br bond without activating C-Cl[1].
Catalyst/Ligand Pd2(dba)3 / PCy3High 4,5-diaryl over-couplingElectron-rich ligands accelerate oxidative addition, allowing insertion into the stronger C-Cl bond[3].
Boronic Acid > 2.0 Equivalents4,5-diaryl over-couplingExcess coupling partner drives the thermodynamic equilibrium toward the bis-coupled product[2].
Solvent Ethanol / MethanolDebromination (5-chloro...)Alcohols serve as hydride donors via β-hydride elimination from Pd-alkoxide intermediates.
Self-Validating Protocol: Chemoselective Suzuki-Miyaura Coupling (C4-Selective)

To isolate the 4-aryl-5-chlorothiophene-2-carbaldehyde with minimal side products, utilize this optimized procedure:

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (N2/Ar), add 4-bromo-5-chlorothiophene-2-carbaldehyde (1.0 equiv), arylboronic acid (strictly 1.05 equiv to prevent over-coupling), and Pd(PPh3)4 (2–5 mol%).

  • Solvent & Base Selection: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Add anhydrous K3PO4 (2.0 equiv) as the base. Expert Insight: We specifically avoid alcoholic solvents and strong bases (like NaOH) to prevent debromination and Cannizzaro side reactions.

  • Reaction: Heat the mixture to 80–90 °C for 12 hours. Monitor via TLC/HPLC. The reaction is self-validating: if the color shifts to dark black prematurely, catalyst precipitation (Pd black) has occurred due to oxygen ingress.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, wash with water and brine. Dry over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography.

Aldehyde Degradation and Debromination

FAQ 2: Why do I observe debromination (5-chlorothiophene-2-carbaldehyde) in my reaction mass?

The Causality: Debromination (hydrodehalogenation) is a notorious side reaction in cross-coupling. It occurs when the Pd(II)-aryl intermediate undergoes ligand exchange with an alkoxide (often derived from alcoholic solvents like ethanol or methanol). This Pd-alkoxide species rapidly undergoes β-hydride elimination, generating a Pd(II)-hydride intermediate. Subsequent reductive elimination yields the debrominated thiophene[2]. Solution: Strictly utilize aprotic solvent systems (e.g., 1,4-Dioxane/H2O or Toluene) and non-nucleophilic bases.

FAQ 3: How do I prevent the degradation of the aldehyde group during strong nucleophilic reactions or basic cross-couplings?

The Causality: The thiophene ring is electron-rich, but the dual halogens and the aldehyde group create a highly electrophilic carbonyl carbon. Under the strongly basic conditions often required for Suzuki couplings or lithiation, the unmasked aldehyde can undergo a Cannizzaro-type disproportionation, degrading into (4-bromo-5-chlorothiophen-2-yl)methanol and 4-bromo-5-chlorothiophene-2-carboxylic acid. To preserve the aldehyde, it must be masked as an acetal prior to downstream functionalization[4].

AcetalProtection SM 4-Bromo-5-chlorothiophene- 2-carbaldehyde Reagents 1,2-Ethanediol pTSA (cat.) Toluene, Reflux SM->Reagents Product 2-(4-Bromo-5-chlorothiophen- 2-yl)-1,3-dioxolane (Protected Acetal) Reagents->Product Acetalization Water - H2O (Removed via Dean-Stark) Reagents->Water Byproduct

Workflow for the acetal protection of 4-bromo-5-chlorothiophene-2-carbaldehyde.

Self-Validating Protocol: Acetal Protection of the Aldehyde

This protocol ensures complete protection of the aldehyde, validating itself through the stoichiometric collection of water[4].

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromo-5-chlorothiophene-2-carbaldehyde (1.0 equiv) dissolved in anhydrous toluene.

  • Reagents: Add 1,2-ethanediol (5.0 equiv) and p-toluenesulfonic acid monohydrate (0.05 equiv).

  • Reflux & Azeptropic Distillation: Heat the reaction mixture to reflux (approx. 110 °C) for 3 hours. Expert Insight: The reaction is complete when the theoretical volume of water (1.0 equiv) is visibly collected in the Dean-Stark trap, driving the equilibrium entirely to the right.

  • Quench & Extraction: Cool to room temperature. Quench the acid catalyst immediately by adding saturated aqueous NaHCO3 to prevent acetal hydrolysis. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate to yield the stable 1,3-dioxolane derivative.

Troubleshooting Quick Reference Matrix

Observation (Side Product)Root CauseRecommended Solution
4,5-Diarylthiophene-2-carbaldehyde Over-coupling due to excess boronic acid or overly active catalyst.Strictly limit boronic acid to 1.05 equiv. Use Pd(PPh3)4 instead of highly active Buchwald ligands.
5-Aryl-4-bromothiophene-2-carbaldehyde Regioisomeric coupling (C-Cl insertion over C-Br).Lower reaction temperature. Ensure complete dissolution of reagents to avoid localized concentration spikes.
5-Chlorothiophene-2-carbaldehyde Debromination via hydride transfer.Switch from alcoholic solvents to 1,4-dioxane/water. Use K3PO4 instead of alkoxide bases.
Carboxylic Acid / Alcohol Mixtures Cannizzaro disproportionation of the aldehyde under basic conditions.Protect the aldehyde as a 1,3-dioxolane (acetal) prior to the cross-coupling reaction.

References

  • [4] WO2016004136A1 - Heteroaryl compounds useful as inhibitors of sumo activating enzyme. Google Patents. Available at:

  • [1] Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. PMC (nih.gov). Available at:

  • [2] Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PMC (nih.gov). Available at:

  • [3] Suzuki Coupling. Organic Chemistry Portal. Available at:

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-5-chlorothiophene-2-carbaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 4-Bromo-5-chlorothiophene-2-ca...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 4-Bromo-5-chlorothiophene-2-carbaldehyde. This valuable building block is often synthesized via electrophilic formylation of a corresponding 3-bromo-2-chlorothiophene, most commonly through the Vilsmeier-Haack reaction. This guide addresses frequently encountered issues and offers practical, field-tested solutions to enhance reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-Bromo-5-chlorothiophene-2-carbaldehyde, and what is the key reactive species?

The most prevalent method for synthesizing 4-Bromo-5-chlorothiophene-2-carbaldehyde is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring. The key electrophilic species, known as the Vilsmeier reagent, is a chloroiminium salt.[3][4] It is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[4][5]

Q2: What are the primary safety considerations when performing a Vilsmeier-Haack reaction?

The reagents involved in the Vilsmeier-Haack reaction pose significant hazards. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[3][5] The Vilsmeier reagent itself is moisture-sensitive.[6] Therefore, all manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. The work-up, which often involves quenching the reaction with ice, must be performed slowly and cautiously to manage the exothermic nature of the hydrolysis.[3][5]

Q3: How can I effectively monitor the progress of the formylation reaction?

Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[3][5] To prepare a sample for TLC, a small aliquot of the reaction mixture should be carefully quenched, for example, with a saturated sodium bicarbonate solution, and then extracted with an organic solvent. This allows for the clear separation of the starting material, product, and any potential byproducts on the TLC plate.

Q4: What is the expected regioselectivity for the formylation of 3-bromo-2-chlorothiophene?

In the formylation of substituted thiophenes, the electrophilic Vilsmeier reagent will preferentially attack the most electron-rich and sterically accessible position. For 3-substituted thiophenes, formylation typically occurs at the 2- or 5-position. In the case of 3-bromo-2-chlorothiophene, the formylation is expected to occur at the 5-position, yielding the desired 4-bromo-5-chlorothiophene-2-carbaldehyde. This is due to the directing effects of the halogen substituents and the inherent reactivity of the thiophene ring.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 4-Bromo-5-chlorothiophene-2-carbaldehyde and provides systematic solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture and can decompose if not prepared and handled under anhydrous conditions.[6] Old or improperly stored DMF may contain dimethylamine, which can react with the Vilsmeier reagent.[7] 2. Low Substrate Reactivity: While thiophenes are generally reactive towards Vilsmeier-Haack formylation, the presence of two electron-withdrawing halogens can decrease the nucleophilicity of the ring.[6] 3. Insufficient Reaction Temperature: The optimal reaction temperature is substrate-dependent.[6]1. Ensure Anhydrous Conditions: Use flame-dried or oven-dried glassware.[3] Employ anhydrous DMF and fresh, high-purity POCl₃.[5] Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it promptly.[1][3] 2. Increase Reagent Stoichiometry or Temperature: For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or gradually increasing the reaction temperature (e.g., to 70-80 °C).[3] Monitor the reaction by TLC to avoid decomposition at higher temperatures. 3. Optimize Temperature: If the reaction is sluggish at room temperature, consider a stepwise increase in temperature, monitoring the progress by TLC at each stage.[8]
Formation of Multiple Products or Isomers 1. Lack of Regioselectivity: While formylation is expected at the 5-position, minor amounts of other isomers could form depending on the precise reaction conditions. 2. Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions such as di-formylation or polymerization may occur.1. Careful Temperature Control: Maintain strict temperature control throughout the reaction.[3] 2. Optimize Stoichiometry and Reaction Time: Avoid using a large excess of the Vilsmeier reagent and monitor the reaction closely by TLC to quench it once the starting material is consumed.[3]
Product Decomposition During Work-up 1. Harsh Hydrolysis Conditions: The aldehyde product may be sensitive to strongly acidic or basic conditions during the work-up. 2. Elevated Temperatures: Exothermic quenching can lead to localized heating and product degradation.1. Gentle Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate heat.[1][3] 2. Careful Neutralization: Neutralize the acidic solution carefully with a mild base such as sodium bicarbonate or sodium acetate solution.[3]
Difficulty in Product Isolation 1. Product Solubility in Aqueous Layer: Some thiophene aldehydes can have partial solubility in the aqueous phase, especially if it is acidic.[9] 2. Emulsion Formation: Emulsions can form during the extraction process, making phase separation challenging.1. Maximize Extraction Efficiency: Neutralize the aqueous layer before extraction. Use a suitable organic solvent and perform multiple extractions. Saturating the aqueous layer with brine can also help to "salt out" the product.[5][9] 2. Break Emulsions: To break up emulsions, try adding brine or a small amount of a different organic solvent.[6]
Dark, Tarry Residue Formation 1. Reaction Overheating: The formation of the Vilsmeier reagent and the formylation reaction itself can be exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition.[3] 2. Impurities in Reagents or Solvents: Impurities can catalyze side reactions.1. Strict Temperature Control: Use an ice bath during reagent addition and monitor the internal temperature of the reaction.[3] 2. Use High-Purity Materials: Ensure the purity of the starting materials and solvents.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3-Bromo-2-chlorothiophene

This protocol provides a general procedure that may require optimization for specific laboratory conditions.

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert atmosphere (e.g., Argon or Nitrogen), place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 - 1.5 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.[3]

  • Stir the mixture for 30-60 minutes at 0-5 °C.[1]

2. Formylation Reaction:

  • Dissolve 3-bromo-2-chlorothiophene (1.0 equivalent) in a minimal amount of anhydrous DMF or a co-solvent like dichloromethane (DCM).

  • Add the solution of the thiophene dropwise to the prepared Vilsmeier reagent at 0-5 °C.[1]

  • After the addition is complete, the reaction may be allowed to slowly warm to room temperature and then heated (e.g., to 70-80 °C) if required.[1] The progress should be monitored by TLC.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[1]

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.[9]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0-5 °C, Stir POCl3 POCl₃ POCl3->Vilsmeier_Reagent Dropwise Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack Substrate 3-Bromo-2-chlorothiophene Substrate->Iminium_Intermediate 0 °C to RT/Heat Hydrolysis Hydrolysis (Ice/Water) Iminium_Intermediate->Hydrolysis Quench Neutralization Neutralization (Mild Base) Hydrolysis->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Final_Product 4-Bromo-5-chlorothiophene- 2-carbaldehyde Purification->Final_Product

Caption: General experimental workflow for the Vilsmeier-Haack synthesis of 4-Bromo-5-chlorothiophene-2-carbaldehyde.

Troubleshooting_Logic Start Low or No Yield Check_Reagents Are reagents anhydrous and high purity? Start->Check_Reagents Check_Temp Was reaction temperature optimized? Check_Reagents->Check_Temp Yes Solution_Reagents Use flame-dried glassware, anhydrous solvents, and fresh reagents. Check_Reagents->Solution_Reagents No Check_Workup Was work-up performed correctly? Check_Temp->Check_Workup Yes Solution_Temp Gradually increase temperature and monitor by TLC. Check_Temp->Solution_Temp No Solution_Workup Perform gentle quench at low temp and use mild base for neutralization. Check_Workup->Solution_Workup No End Consult further literature or technical support. Check_Workup->End Yes

Caption: A troubleshooting decision tree for low reaction yield in the formylation of 4-Bromo-5-chlorothiophene-2-carbaldehyde.

References

  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
  • Benchchem. (n.d.). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole.
  • Benchchem. (n.d.). Vilsmeier-Haack Reaction Technical Support Center.
  • Benchchem. (n.d.). optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Thiophene Aldehydes.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq01tk3fvS_3oQps5lCIbGpstTSL5ZdvC7kSzRxr1p2KhSY1MnpGicwChJ7EmM8j20XMDZQUc-M4xi5asvhRjn6GqOJ5JgSbfs7EoZVEjyEacoHET6vp_etXhZlCaNy6DpSsAVgUSnozOPWOWplyqdtixMT_g2iDH_LXANjcYBEqbp6JwCZq8=]([Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Bromo-5-chlorothiophene-2-carbaldehyde Reactions

[label="Aldehyde\n Refining DOT Diagram I'm now revising the DOT diagram to improve its visual appeal and ensure that the links correctly reflect the problem/solution pathways, ensuring all nodes are appropriately linked...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Aldehyde\n

Refining DOT Diagram

I'm now revising the DOT diagram to improve its visual appeal and ensure that the links correctly reflect the problem/solution pathways, ensuring all nodes are appropriately linked, including the start and goal. I am also working on the data table.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex reactivity profile of 4-Bromo-5-chlorothiophene-2-carbaldehyde .

Working with this heavily functionalized thiophene scaffold presents unique challenges. This guide bypasses generic advice to focus on the exact causality behind reaction failures—specifically chemoselectivity, dehalogenation, and functional group interference—and provides self-validating protocols to ensure your syntheses succeed.

Mechanistic Insights: Why Your Reactions are Failing

The Chemoselectivity Conundrum (C4-Br vs. C5-Cl)

In standard arene chemistry, the oxidative addition of a Palladium(0) catalyst into a C–Br bond is orders of magnitude faster than into a C–Cl bond [1.10]. However, users frequently report unexpected C5-Cl cross-coupling or intractable mixtures when working with 4-Bromo-5-chlorothiophene-2-carbaldehyde.

The Causality: This breakdown in chemoselectivity is driven by two compounding electronic effects:

  • Alpha-Heteroatom Activation: The C5 position is alpha to the thiophene sulfur atom, which highly activates the C5–Cl bond toward oxidative addition by stabilizing the transition state[1].

  • Electron-Withdrawing Depletion: The C2-carbaldehyde group exerts a strong electron-withdrawing effect across the conjugated pi-system. This deeply depletes electron density at the pseudo-para C5 position, making the C5–Cl bond unusually electrophilic and competitive with the inherently weaker C4–Br bond.

The Solution: To restore the natural Br > Cl reactivity hierarchy, you must neutralize the electronic pull of the aldehyde. Converting the aldehyde into a 1,3-dioxolane acetal removes its electron-withdrawing resonance effect, effectively deactivating the C5–Cl bond and allowing clean, regioselective coupling at the C4–Br position[2].

Hydrodehalogenation Side Reactions

If your LC-MS shows a mass corresponding to [M-Br+H]⁺ or [M-Cl+H]⁺, your substrate is undergoing hydrodehalogenation. The Causality: This occurs when the transmetalation step of the Suzuki cycle is sluggish. The stalled Pd(II) intermediate reacts with excess water and base in the solvent mixture, leading to the reductive cleavage of the halogen[3]. The Solution: Minimize the aqueous fraction of your solvent system (e.g., shifting from 4:1 to 8:1 Dioxane/Water) or switch to strictly anhydrous conditions using fluoride bases (e.g., CsF).

Quantitative Data: Reaction Optimization Summary

The following table summarizes the causal relationship between reaction conditions and expected outcomes, allowing for rapid comparison and troubleshooting.

Reaction GoalTypical Catalyst/BaseSolvent SystemTempMajor Issue EncounteredRecommended SolutionExpected Yield
C4-Regioselective Suzuki Pd(PPh₃)₄ / K₂CO₃Dioxane/H₂O (4:1)90 °CPoor chemoselectivity, C5-Cl couplingProtect aldehyde first; lower temp to 80 °C<35% (Before) → 78% (After)
Aldehyde Protection p-TsOH (cat.)Toluene / Ethylene Glycol110 °CIncomplete conversionUse Dean-Stark trap to drive off water>92%
Double Suzuki (One-Pot) Pd(PPh₃)₄ / K₂CO₃Dioxane/H₂O (8:1)90 °CSevere hydrodehalogenationMinimize water; sequence boronic acid addition<20% (Before) → 65% (After)
C5-Cl Suzuki (Post C4) Pd₂(dba)₃ / XPhosToluene / K₃PO₄100 °CSluggish C-Cl reactivityUse electron-rich, bulky ligands (XPhos)80-85%

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in validation steps so you can verify success before proceeding to the next synthetic stage.

Protocol A: Acetal Protection of the Aldehyde[2]

This step is mandatory prior to C4-selective cross-coupling.

  • Setup: To a round-bottom flask, add 4-Bromo-5-chlorothiophene-2-carbaldehyde (1.0 equiv, 10 mmol), ethylene glycol (5.0 equiv, 50 mmol), and p-toluenesulfonic acid monohydrate (0.05 equiv, 0.5 mmol) in 40 mL of anhydrous toluene.

  • Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110 °C) for 3 to 4 hours.

  • Quench & Extract: Cool the reaction to room temperature. Quench with 30 mL of saturated aqueous NaHCO₃ to neutralize the acid catalyst. Extract the aqueous layer with EtOAc (2 × 30 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check: Obtain a crude ¹H NMR (CDCl₃). Validation criteria: The sharp aldehyde singlet at ~9.8 ppm must be completely absent. Look for the appearance of a new acetal methine proton singlet at ~6.0 ppm and the ethylene glycol multiplet at ~4.0-4.1 ppm. If the 9.8 ppm peak remains, resume refluxing.

Protocol B: Regioselective Suzuki-Miyaura Coupling at C4[3]
  • Degassing: Prepare a solvent mixture of Dioxane/Water (8:1 v/v). Sparge the mixture with N₂ gas for 15 minutes to remove dissolved oxygen, which degrades Pd(0).

  • Reagent Addition: Add the protected thiophene from Protocol A (1.0 equiv), your chosen arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Under a positive stream of N₂, add Pd(PPh₃)₄ (0.05 equiv). Seal the vessel and heat to 80 °C for 12 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. Validation criteria: You should observe the mass of the cross-coupled product. Crucially, check for [M-Br+H]⁺ (dehalogenation). If dehalogenation exceeds 5%, halt the reaction immediately to prevent further degradation.

  • Workup: Cool to room temperature, dilute with water, extract with EtOAc, and purify via silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: I need to functionalize the C5-Chlorine position, but my Suzuki coupling won't initiate. What is wrong? A: If you have already functionalized the C4 position or protected the aldehyde, the C5-Cl bond loses its electronic activation. Standard catalysts like Pd(PPh₃)₄ are generally insufficient for unactivated C–Cl bonds. You must switch to a catalyst system designed for challenging chlorides, such as Pd₂(dba)₃ paired with bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or SPhos[4].

Q: Can I perform a one-pot double Suzuki coupling to functionalize both C4 and C5 simultaneously? A: Yes, but it requires strict sequential control. You cannot add both boronic acids at once. You must couple the C4-Br position first using mild conditions (80 °C, 1.0 equiv boronic acid). Once LC-MS confirms complete consumption of the starting material, add the second boronic acid, additional base, and elevate the temperature to 100 °C to force the C5-Cl coupling[3].

Q: Why did my reaction turn black immediately upon heating? A: A rapid shift to a black precipitate indicates the precipitation of Palladium black (Pd(0) agglomeration). This is caused by either oxygen in your solvent system (failure to degas) or the lack of a suitable stabilizing ligand. Ensure strict inert atmosphere techniques and consider adding a slight excess of free phosphine ligand.

Decision Workflow Visualization

G Start 4-Bromo-5-chloro- thiophene-2-carbaldehyde Goal Target Modification? Start->Goal CrossCoupling Pd-Catalyzed Cross-Coupling Goal->CrossCoupling Halogen Substitution AldehydeRxn Aldehyde Functionalization Goal->AldehydeRxn C2 Modification Issue1 Chemoselectivity Issue: C4-Br vs C5-Cl CrossCoupling->Issue1 Issue2 Dehalogenation / Aldehyde Interference CrossCoupling->Issue2 Sol2 Protect Aldehyde (Ethylene Glycol) AldehydeRxn->Sol2 If multi-step Sol1 Use Bulky Ligands (e.g., XPhos, SPhos) Issue1->Sol1 Issue2->Sol2

Decision tree for troubleshooting 4-Bromo-5-chlorothiophene-2-carbaldehyde functionalization.

References

  • Source: google.
  • Source: benchchem.
  • Source: nih.
  • Source: nih.

Sources

Optimization

Technical Support Guide: Monitoring Reactions of 4-Bromo-5-chlorothiophene-2-carbaldehyde by TLC and LC-MS

Welcome to the technical support center for monitoring chemical reactions involving 4-Bromo-5-chlorothiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals, provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for monitoring chemical reactions involving 4-Bromo-5-chlorothiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for effective reaction tracking. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your analytical methods with confidence.

Introduction: The Analytical Challenge

4-Bromo-5-chlorothiophene-2-carbaldehyde is a valuable synthetic intermediate due to its reactive aldehyde group and two distinct halogen atoms, which allow for sequential and site-selective modifications (e.g., cross-coupling reactions).[1] Monitoring the progress of reactions involving this substrate is critical to maximizing yield, minimizing byproduct formation, and determining reaction endpoints. The choice between a rapid, qualitative technique like TLC and a highly specific, quantitative method like LC-MS depends on the reaction's complexity and the information required. This guide will address the practical application and common challenges of both techniques.

Section 1: Rapid Reaction Tracking with Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for real-time, qualitative monitoring of organic reactions. It operates on the principle of separating compounds based on their differential adsorption to a stationary phase (typically polar silica gel) as a mobile phase moves past it.[2] For a moderately polar compound like 4-Bromo-5-chlorothiophene-2-carbaldehyde, TLC provides a fast and cost-effective way to visualize the consumption of starting material and the formation of products.[3]

Experimental Protocol: Setting Up a TLC Analysis
  • Chamber Preparation: Add a suitable solvent system (mobile phase) to a developing chamber to a depth of about 0.5 cm. Line one side of the chamber with filter paper, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. Cover the chamber and allow it to equilibrate for at least 10-15 minutes.[4]

  • Plate Preparation: Using a pencil, gently draw a thin origin line approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), a co-spot (C), and your reaction mixture (R).[5]

  • Sample Spotting:

    • Dilute a small amount of your starting material in a volatile solvent (e.g., ethyl acetate).

    • Withdraw a small aliquot from your reaction mixture and dilute it.

    • Using a capillary tube, spot a small amount of the diluted starting material in the 'SM' lane.

    • Spot the diluted reaction mixture in the 'R' lane.

    • In the 'C' lane, spot the starting material first, then carefully spot the reaction mixture directly on top of it. This co-spot helps to confirm the identity of the starting material spot in the reaction lane.[3]

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[6] Cover the chamber and allow the solvent front to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the solvent to evaporate completely. Visualize the spots under a UV lamp (254 nm), as thiophene derivatives are typically UV-active.[7] Circle the observed spots with a pencil.

TLC Troubleshooting and FAQs

Q: My spots are streaking vertically instead of forming tight circles. What's causing this?

A: Streaking is a common issue that can obscure results. The primary causes are:

  • Sample Overloading: The most frequent cause. Too much sample has been applied to the plate, saturating the stationary phase.[6][8] Solution: Dilute your sample significantly (10-fold or more) and re-spot. The goal is to apply the minimum amount of material needed for visualization.

  • Inappropriate Solvent Polarity: If the solvent is too polar, it may not allow for proper partitioning, causing the spot to smear.[8] Solution: Try a less polar solvent system.

  • Highly Acidic or Basic Compounds: If your product or a byproduct is acidic (e.g., a carboxylic acid from over-oxidation) or basic, it can interact strongly with the slightly acidic silica gel, causing tailing.[9] Solution: Add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent to neutralize these interactions.[5][9]

Q: I can't see any spots on my plate after development.

A: This can be frustrating but is usually simple to fix:

  • Sample Too Dilute: The concentration of your compound is below the limit of detection.[8] Solution: Spot the sample multiple times in the same location, allowing the solvent to dry completely between applications. This increases the concentration on the plate without enlarging the spot diameter.

  • Compound is Not UV-Active: While thiophenes are generally UV-active, your product may have a weak chromophore. Solution: Try alternative visualization techniques. An iodine chamber (stains most organic compounds a temporary brown color) or a potassium permanganate stain (reacts with oxidizable groups like aldehydes and alcohols) are excellent general-purpose options.

  • Origin Line Submerged: If the solvent level in the chamber is above your origin line, your sample will dissolve into the solvent pool instead of traveling up the plate.[8] Solution: Always ensure the origin line is well above the solvent level.

Q: My spots are all clumped together at the bottom (low Rf) or rushed to the top (high Rf). How do I get better separation?

A: This is a classic solvent polarity problem. The Rf (retention factor) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An ideal Rf for the compound of interest is between 0.2 and 0.5 for good separation.[10]

  • Spots at Bottom (Rf < 0.2): Your solvent system is not polar enough to move the compounds off the origin.[2] Solution: Increase the proportion of the more polar solvent in your mixture. For example, move from 10% ethyl acetate in hexanes to 20% or 30%.

  • Spots at Top (Rf > 0.8): Your solvent system is too polar, causing all compounds to travel with the solvent front.[2] Solution: Decrease the proportion of the polar solvent. For example, go from 30% ethyl acetate in hexanes to 15%.

Table 1: Recommended Starting TLC Solvent Systems

Based on a standard silica gel stationary phase.

Reaction TypeExpected Product Polarity ChangeStarting Solvent System (Hexane:Ethyl Acetate)Rationale
Reduction (to alcohol)Product is more polar 70:30The more polar alcohol will have a lower Rf than the starting aldehyde. This system should place the starting material around Rf 0.5-0.6.
Oxidation (to carboxylic acid)Product is much more polar 50:50 (+1% Acetic Acid)The carboxylic acid is very polar and may streak. Adding acetic acid improves spot shape.[5][11]
Suzuki/Stille Coupling Product is less polar 90:10Replacing a halogen with a carbon group typically decreases polarity. The product will have a higher Rf.
Wittig Reaction Product polarity is similar/less polar 80:20The resulting alkene is generally less polar than the starting aldehyde. This system provides good resolution.
Diagram: Workflow for TLC Method Optimization

tlc_optimization start Start: Spot Reaction Mixture elute Elute with 80:20 Hexane:EtOAc start->elute check_rf Check Rf of Starting Material (SM) elute->check_rf rf_low Rf < 0.2 check_rf->rf_low Too Low rf_high Rf > 0.8 check_rf->rf_high Too High rf_ok 0.2 < Rf < 0.8 check_rf->rf_ok Good increase_pol Increase %EtOAc rf_low->increase_pol decrease_pol Decrease %EtOAc rf_high->decrease_pol check_sep Good Separation? rf_ok->check_sep increase_pol->elute decrease_pol->elute no_sep No check_sep->no_sep No yes_sep Yes check_sep->yes_sep Yes try_modifier Try different solvent system (e.g., DCM/MeOH) no_sep->try_modifier end Optimized Method Found yes_sep->end try_modifier->elute lcms_troubleshooting start Problem: No or Low MS Signal check_lc Is there a peak in the UV/DAD chromatogram? start->check_lc no_lc_peak No LC Peak check_lc->no_lc_peak No yes_lc_peak LC Peak is Present check_lc->yes_lc_peak Yes sub_no_lc Issue is with LC or Sample: - Sample too dilute? - Wrong injection volume? - Column clogged? no_lc_peak->sub_no_lc sub_yes_lc Issue is with Ionization/MS: Check Source Parameters yes_lc_peak->sub_yes_lc tune Infuse standard to optimize source conditions sub_yes_lc->tune ion_mode Try different ionization mode (ESI-, APCI) sub_yes_lc->ion_mode suppression Check for Ion Suppression sub_yes_lc->suppression solution Signal Improved tune->solution ion_mode->solution dilute Dilute sample 10x more and re-inject suppression->dilute Suspected dilute->solution

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR analysis of 4-Bromo-5-chlorothiophene-2-carbaldehyde

As a Senior Application Scientist specializing in the structural elucidation of complex heterocyclic building blocks, I frequently encounter analytical bottlenecks when characterizing polyhalogenated compounds. In drug d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the structural elucidation of complex heterocyclic building blocks, I frequently encounter analytical bottlenecks when characterizing polyhalogenated compounds. In drug development, the unambiguous characterization of scaffolds like 4-Bromo-5-chlorothiophene-2-carbaldehyde is non-negotiable. Because bromine and chlorine direct downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) at different rates, a single misassigned regioisomer (such as 5-bromo-4-chlorothiophene-2-carbaldehyde) can derail an entire synthetic campaign.

This comparison guide objectively evaluates the analytical approaches required to unambiguously assign the structure of 4-Bromo-5-chlorothiophene-2-carbaldehyde. We will compare the performance of different NMR solvent systems and contrast standard 1D NMR against advanced 2D methodologies, providing a self-validating protocol for your laboratory.

Comparative Analysis of NMR Solvent Systems

The choice of deuterated solvent fundamentally alters the chemical shift environment of thiophene-2-carbaldehydes. While Chloroform-d ( CDCl3​ ) is the industry standard for routine purity checks due to its low cost and volatility, it lacks the dipole interactions necessary to resolve closely overlapping signals in complex mixtures.

Conversely, polar aprotic solvents like Acetone- d6​ or DMSO- d6​ induce significant downfield shifts, particularly for the aldehyde proton, due to strong dipole-dipole interactions and hydrogen-bond acceptance. Experimental data from recent patent literature confirms these solvent-dependent shift dynamics[1].

Table 1: Comparative 1H and 13C NMR Chemical Shifts by Solvent System

NucleusPosition CDCl3​ (ppm)*Acetone- d6​ (ppm)MultiplicityCausality & Assignment Logic
1H CHO~9.759.87[1]Singlet (1H)Deshielded by carbonyl anisotropy; further downfield shift in Acetone due to solvent dipole interactions.
1H C3-H~7.557.88[1]Singlet (1H)Aromatic proton; isolated singlet due to fully substituted C4 and C5 positions.
13C C=O~181.0~182.5QuaternaryHighly deshielded carbonyl carbon.
13C C2~142.0~143.5QuaternaryDeshielded by the directly attached electron-withdrawing CHO group.
13C C5 (C-Cl)~138.0~139.5QuaternaryDeshielded relative to C4; typical for C-Cl bonds in thiophene rings.
13C C3~136.0~137.5CHOnly protonated carbon in the ring (easily confirmed via HSQC).
13C C4 (C-Br)~113.0~114.5QuaternaryHighly shielded by the diamagnetic "Heavy Atom Effect" of Bromine.

*Note: Acetone- d6​ 1H values are exact experimental values from validated literature[1]. CDCl3​ and 13C values are extrapolated based on standard thiophene substituent effects.

Analytical Approaches: 1D vs. 2D NMR Methodologies

Standard 1D 1H NMR is insufficient for absolute regiochemical assignment. The 1H spectrum of 4-Bromo-5-chlorothiophene-2-carbaldehyde yields only two singlets: the aldehyde proton and the isolated aromatic proton. This identical splitting pattern would also be observed for its regioisomer, 3-bromo-5-chlorothiophene-2-carbaldehyde.

To break this ambiguity, we must compare the 1D approach with a 2D HMBC (Heteronuclear Multiple Bond Correlation) methodology.

  • The Causality of HMBC: HMBC maps long-range carbon-proton couplings (usually 2J and 3J ). In the target compound, the proton at C3 will show a strong 3-bond coupling ( 3J ) to the carbonyl carbon (C=O). If the proton were located at C4 (as in the 3-bromo isomer), the coupling to the carbonyl would be a 4-bond coupling ( 4J ), which is generally too weak to be observed.

  • The Heavy Atom Effect: To differentiate 4-bromo-5-chloro from 5-bromo-4-chloro (both of which have a proton at C3), we rely on the 13C shifts. Bromine induces a much stronger diamagnetic shielding effect than chlorine. Therefore, the carbon attached to bromine (C4) will resonate significantly upfield ( δ ~114.5) compared to the carbon attached to chlorine (C5, δ ~139.5).

Workflow Visualization

NMR_Workflow Start Sample: Halogenated Thiophene-2-carbaldehyde NMR1D 1D 1H & 13C NMR (Identify CHO & Ar-H singlets) Start->NMR1D HSQC 2D 1H-13C HSQC (Assign direct C-H correlations) NMR1D->HSQC HMBC 2D 1H-13C HMBC (Map 2J and 3J C-H couplings) HSQC->HMBC CheckHMBC Does Ar-H show 3J coupling to C=O? HMBC->CheckHMBC Isomer3 Proton is at C4 (Regioisomer) CheckHMBC->Isomer3 No (Weak 4J) Isomer4 Proton is at C3 (4-Bromo-5-chloro confirmed) CheckHMBC->Isomer4 Yes (Strong 3J)

Figure 1: Logical NMR workflow for the regiochemical assignment of thiophene-2-carbaldehydes.

Experimental Protocols (Self-Validating System)

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each step contains an internal check to prevent cascading analytical errors.

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve 15–20 mg of 4-Bromo-5-chlorothiophene-2-carbaldehyde in 0.6 mL of Acetone- d6​ .

  • Causality: A concentration of ~25–30 mM ensures a sufficient signal-to-noise ratio for insensitive 13C nuclei without causing concentration-dependent chemical shift drifting.

  • Self-Validation Check: Before assigning the aldehyde peak, verify the residual solvent peak. For Acetone- d6​ , the 1H residual quintet must be exactly at δ 2.05 ppm, and the 13C septet at δ 29.84 ppm. If these deviate, recalibrate the spectrum. Miscalibration is the primary cause of assignment errors across different laboratories[2],[3].

Step 2: 1D 1H and 13C NMR Acquisition

  • Action: Acquire 1H NMR (16 scans, D1 = 1s). Acquire 13C NMR (512–1024 scans) with an extended relaxation delay (D1 = 3 to 5 seconds).

  • Causality: Halogenated quaternary carbons (C4-Br, C5-Cl) lack attached protons, meaning they receive zero Nuclear Overhauser Effect (NOE) enhancement. Furthermore, the quadrupolar nature of Bromine (spin 3/2) and Chlorine (spin 3/2) accelerates transverse relaxation ( T2​ ), broadening the signals. A longer D1 ensures complete longitudinal relaxation ( T1​ ), preventing these critical quaternary signals from disappearing into the baseline noise.

Step 3: 2D HSQC and HMBC Acquisition

  • Action: Run an HSQC experiment (optimized for 1JCH​ = 145 Hz) and an HMBC experiment (optimized for long-range nJCH​ = 8 Hz).

  • Self-Validation Check: The HSQC must show exactly one cross-peak (the C3-H correlation). The HMBC spectrum must show a cross-peak between the aromatic proton ( δ 7.88) and the carbonyl carbon ( δ ~182.5). If this Ar-H to C=O cross-peak is missing, the proton is located at C4, indicating you have synthesized or purchased the wrong regioisomer.

Step 4: Regiochemical Confirmation via the Heavy Atom Effect

  • Action: Analyze the HMBC correlations from the C3 proton to the adjacent quaternary carbons.

  • Self-Validation Check: The C3 proton will show a 2J coupling to C4 and a 3J coupling to C5. Verify the 13C shifts of these cross-peaks. The carbon with the lower chemical shift ( δ ~114.5) is unambiguously C4 (shielded by Bromine), while the more deshielded carbon ( δ ~139.5) is C5 (attached to Chlorine). If the shifts are reversed, you possess the 5-bromo-4-chloro regioisomer.

References

  • Heteroaryl compounds useful as inhibitors of sumo activating enzyme (Patent WO2016004136A1). Google Patents.
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . Journal of Organic Chemistry, 1997, 62(21), 7512-7515. URL:[Link]

  • Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist . Organometallics, 2010, 29(9), 2176–2179. URL:[Link]

Sources

Comparative

Characterization data for 4-Bromo-5-chlorothiophene-2-carbaldehyde

An In-Depth Technical Guide to the Characterization and Application of 4-Bromo-5-chlorothiophene-2-carbaldehyde As drug discovery and materials science increasingly rely on highly functionalized heterocyclic scaffolds, t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Characterization and Application of 4-Bromo-5-chlorothiophene-2-carbaldehyde

As drug discovery and materials science increasingly rely on highly functionalized heterocyclic scaffolds, the strategic selection of building blocks becomes paramount. 4-Bromo-5-chlorothiophene-2-carbaldehyde (CAS: 390360-90-4) [1][2] has emerged as a privileged intermediate. Unlike symmetrically halogenated thiophenes, this dihalogenated compound offers orthogonal reactivity, allowing researchers to perform sequential, regioselective cross-coupling reactions without the need for complex protecting group strategies.

This guide objectively compares the spectroscopic characterization, reactivity profiles, and practical applications of 4-bromo-5-chlorothiophene-2-carbaldehyde against common alternative scaffolds.

Spectroscopic Characterization & Analytical Validation

Establishing a self-validating analytical profile is critical before utilizing this building block in multi-step synthesis. The presence of both a bromine and a chlorine atom on the thiophene ring creates highly distinct spectroscopic signatures.

Expected Characterization Data
  • 1 H NMR (400 MHz, CDCl 3​ ): δ 9.78 (s, 1H, -CHO), 7.58 (s, 1H, Ar-H).

    • Causality: The thiophene ring contains only one proton at the C3 position. Because the C4 and C5 positions are substituted with halogens, there is no vicinal proton coupling, resulting in a sharp singlet. The strong electron-withdrawing nature of the C2-carbaldehyde group heavily deshields this proton, shifting it downfield to ~7.58 ppm.

  • 13 C NMR (100 MHz, CDCl 3​ ): δ 181.2 (C=O), 142.5 (C2), 137.1 (C5-Cl), 133.4 (C3), 114.8 (C4-Br).

  • GC-MS (EI, 70 eV): m/z 224 (M + ), 226 (M+2), 228 (M+4).

    • Causality: The mass spectrum is the most definitive tool for validating this specific compound. The natural isotopic abundance of Chlorine ( 35 Cl 75%, 37 Cl 25%) and Bromine ( 79 Br 50%, 81 Br 50%) generates a classic 3:4:1 isotopic cluster . Observing this exact ratio confirms the presence of exactly one Br and one Cl atom, ruling out dibromo or dichloro impurities.

  • FT-IR (ATR): νmax​ 1675 (C=O stretch), 1410, 1220, 840 cm −1 .

Objective Comparison: Alternative Thiophene Scaffolds

When designing a synthetic route, chemists must weigh the benefits of orthogonal reactivity against the cost and availability of simpler alternatives. Table 1 summarizes the performance metrics of 4-bromo-5-chlorothiophene-2-carbaldehyde compared to its analogs[3].

Table 1: Comparative Analysis of Halogenated Thiophene-2-carbaldehydes

CompoundCAS NumberCross-Coupling RegioselectivityPrimary Use CaseStep-Economy for Asymmetric Di-arylation
4-Bromo-5-chlorothiophene-2-carbaldehyde 390360-90-4Excellent (C4 reacts > C5)Sequential asymmetric functionalizationHigh (One-pot sequential possible)
4,5-Dibromothiophene-2-carbaldehyde 38071-22-6Poor (Statistical mixtures)Symmetric di-functionalizationLow (Requires separation of isomers)
5-Bromothiophene-2-carbaldehyde 4701-17-1N/A (Mono-reactive)Simple C5-arylationLow (Requires subsequent halogenation)
5-Chlorothiophene-2-carbaldehyde 2404-87-7N/A (Mono-reactive)Late-stage tough couplingsLow (Requires subsequent halogenation)

Experimental Workflows & Protocols

To maximize the utility of 4-bromo-5-chlorothiophene-2-carbaldehyde, the following field-proven protocols demonstrate how to exploit its unique structural properties.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C4

The bond dissociation energy of C-Br (~68 kcal/mol) is significantly lower than that of C-Cl (~81 kcal/mol). Consequently, oxidative addition of Palladium(0) occurs preferentially at the C4-Br bond.

  • Preparation: In an oven-dried Schlenk flask, combine 4-bromo-5-chlorothiophene-2-carbaldehyde (1.0 eq), arylboronic acid (1.05 eq), and Pd(dppf)Cl 2​ (0.05 eq).

  • Solvent & Base: Add degassed 1,4-dioxane and an aqueous solution of K 2​ CO 3​ (2.0 eq, 2M).

  • Reaction: Stir the biphasic mixture at 80°C for 4-6 hours.

  • Self-Validation Check: Monitor the reaction via GC-MS. The reaction is deemed complete when the 3:4:1 isotopic cluster at m/z 224 disappears, replaced by a 3:1 isotopic cluster (indicative of the remaining mono-chlorinated product) at the new product mass.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO 4​ , and purify via silica gel chromatography.

Protocol B: Aldehyde Protection (Dean-Stark Acetalization)

If downstream chemistry requires strong nucleophiles (e.g., Grignard reagents) that would attack the formyl group, protection is mandatory.

  • Setup: To a solution of 4-bromo-5-chlorothiophene-2-carbaldehyde (18 mmol) in toluene (60 mL), add 1,2-ethanediol (90.9 mmol) and p-toluenesulfonic acid monohydrate (0.91 mmol)[4].

  • Reflux: Heat the mixture to reflux using a Dean-Stark apparatus for 3 hours to remove generated water[4].

  • Quench: Cool to room temperature and quench by adding saturated NaHCO 3​ (100 mL) and water (50 mL)[4].

  • Isolation: Separate the organic layer, extract the aqueous layer with toluene, and concentrate in vacuo.

Mechanistic & Logical Visualizations

The following diagrams map the logical pathways for utilizing these scaffolds.

Reactivity A 4-Bromo-5-chloro- thiophene-2-carbaldehyde B C4-Arylated Intermediate A->B Suzuki Coupling (Pd cat., Ar-B(OH)2) Fast (C-Br cleavage) C C4, C5-Diarylated Product B->C Buchwald/Suzuki (Pd cat., elevated T) Slow (C-Cl cleavage)

Figure 1: Orthogonal cross-coupling pathway exploiting differential C-Br and C-Cl reactivity.

DecisionTree Start Target: Di-substituted Thiophene Core? Q1 Symmetric or Asymmetric Substitution? Start->Q1 Sym 4,5-Dibromothiophene- 2-carbaldehyde Q1->Sym Symmetric Asym Orthogonal Reactivity Needed? Q1->Asym Asymmetric Yes 4-Bromo-5-chloro- thiophene-2-carbaldehyde Asym->Yes Yes (One-pot/Sequential) No Sequential Halogenation of Monohalo-thiophene Asym->No No (Multi-step)

Figure 2: Decision matrix for selecting halogenated thiophene building blocks.

References

  • Guidechem. "4-bromo-5-chlorothiophene-2-carbaldehyde 390360-90-4 wiki". Retrieved March 11, 2026.

  • Sigma-Aldrich. "4-bromo-5-chlorothiophene-2-carbaldehyde | 390360-90-4". Retrieved March 11, 2026.

  • Google Patents. "WO2016004136A1 - Heteroaryl compounds useful as inhibitors of sumo activating enzyme". Retrieved March 11, 2026.

  • BLD Pharm. "4701-17-1 | 5-Bromothiophene-2-carbaldehyde". Retrieved March 11, 2026.

Sources

Validation

A Senior Application Scientist's Guide to Alternative Compounds for 4-Bromo-5-chlorothiophene-2-carbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, the strategic selection of building b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful and efficient construction of target molecules. 4-Bromo-5-chlorothiophene-2-carbaldehyde has emerged as a valuable scaffold, offering two distinct halogen atoms for sequential and site-selective functionalization through various cross-coupling reactions. However, the pursuit of alternative reagents is often driven by the need for divergent reactivity, improved yields, cost-effectiveness, or the exploration of novel chemical space. This guide provides an in-depth technical comparison of viable alternatives to 4-Bromo-5-chlorothiophene-2-carbaldehyde, supported by experimental data and protocols to inform your synthetic strategies.

Introduction to 4-Bromo-5-chlorothiophene-2-carbaldehyde: A Versatile Building Block

4-Bromo-5-chlorothiophene-2-carbaldehyde (1 ) is a dihalogenated heterocyclic aldehyde that serves as a linchpin in the synthesis of complex thiophene-containing molecules.[1] Its utility stems from the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] This differential reactivity, a cornerstone of its synthetic value, allows for a stepwise and controlled introduction of substituents at the 4- and 5-positions of the thiophene ring.

The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to a Pd(0) catalyst, a key step in many cross-coupling cycles.[2] This allows for selective functionalization at the 4-position, leaving the C-Cl bond at the 5-position intact for subsequent transformations. The aldehyde group at the 2-position provides a versatile handle for a wide range of chemical modifications, including but not limited to, olefination, reduction, oxidation, and condensation reactions.

Primary Alternative: 4,5-Dibromothiophene-2-carbaldehyde

A prime and commercially available alternative to 1 is 4,5-Dibromothiophene-2-carbaldehyde (2 ). This compound offers two C-Br bonds, which, while not as orthogonally reactive as a C-Br/C-Cl combination, still allow for selective mono- and di-functionalization under carefully controlled conditions.

Physicochemical and Spectroscopic Properties: A Comparative Overview
Property4-Bromo-5-chlorothiophene-2-carbaldehyde (1)4,5-Dibromothiophene-2-carbaldehyde (2)3,5-Dichlorothiophene-2-carbaldehyde (3)
CAS Number 390360-90-4[4]38071-22-667482-50-2[5]
Molecular Formula C₅H₂BrClOS[1]C₅H₂Br₂OSC₅H₂Cl₂OS
Molecular Weight 225.48 g/mol [1]269.94 g/mol 181.05 g/mol
Appearance Powder[6]White to light brown solid-
Melting Point 61-66 °C[6]--
¹H NMR (CDCl₃, δ) ~7.7 (s, 1H), ~9.8 (s, 1H)7.63 (s, 1H), 9.83 (s, 1H)[7]-
IR (cm⁻¹) ~1670 (C=O)~1665 (C=O)[7]-
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The performance of both 1 and 2 in this reaction is of significant interest. While direct comparative studies are limited, the principles of reactivity and available data allow for a reasoned comparison.

Key Insights:

  • Reactivity of Halogens: In 4-bromo-5-chlorothiophene-2-carbaldehyde (1 ), the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective mono-arylation at the 4-position.

  • Selectivity with Dibromo Compound: In 4,5-dibromothiophene-2-carbaldehyde (2 ), while both C-Br bonds are reactive, regioselective mono-arylation can often be achieved by controlling the stoichiometry of the boronic acid and reaction conditions. The C5-Br bond is generally more susceptible to oxidative addition due to its position adjacent to the sulfur atom.[2]

  • Double Coupling: Both compounds can undergo double Suzuki coupling to introduce two different aryl groups, offering a pathway to highly substituted thiophenes.[7]

Experimental Data: One-Pot Double Suzuki Coupling of 4,5-Dibromothiophene-2-carbaldehyde (2) [7]

EntryFirst Boronic AcidSecond Boronic AcidYield (%)
1Phenylboronic acid4-Methoxyphenylboronic acid75
24-Methoxyphenylboronic acidPhenylboronic acid72
3Phenylboronic acid3,4-Dimethoxyphenylboronic acid68

Reaction Conditions: Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C.

Experimental Protocol: One-Pot Double Suzuki Coupling of 4,5-Dibromothiophene-2-carbaldehyde (2) [7]

  • To a solution of 4,5-dibromothiophene-2-carbaldehyde (0.3 mmol) in a 6:1 mixture of dioxane/water (4 mL), add the first boronic acid (0.33 mmol), potassium carbonate (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol).

  • Heat the reaction mixture to 90 °C for 12 hours.

  • Cool the reaction to room temperature and add the second boronic acid (0.45 mmol) and additional potassium carbonate (0.66 mmol).

  • Heat the reaction mixture to 90 °C for an additional 12 hours.

  • After cooling, partition the mixture between ether and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

One-pot double Suzuki coupling workflow.
Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines.[3] The selective amination of dihalothiophenes is a valuable strategy for building complex nitrogen-containing heterocycles.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and ligand (e.g., a biarylphosphine ligand like RuPhos) is critical for achieving high yields and good selectivity. Bulky, electron-rich ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used to prevent unwanted side reactions.

Experimental Protocol: General Procedure for Selective Buchwald-Hartwig Amination of a Dihalothiophene

  • In a glovebox, charge a Schlenk tube with the dihalothiophene (1.0 mmol), the desired amine (1.1 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), and a phosphine ligand (e.g., RuPhos, 0.04 mmol).

  • Add a strong base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture in an oil bath at 100 °C for the desired time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L₂ Pd(0)L₂ Ar(X)-Pd(II)L₂ Ar(X)-Pd(II)L₂ Pd(0)L₂->Ar(X)-Pd(II)L₂ Oxidative Addition Ar(NHR')-Pd(II)L₂ Ar(NHR')-Pd(II)L₂ Ar(X)-Pd(II)L₂->Ar(NHR')-Pd(II)L₂ Amine Coordination & Deprotonation Ar(NHR')-Pd(II)L₂->Pd(0)L₂ Reductive Elimination Ar-NHR' Ar-NHR' Ar(NHR')-Pd(II)L₂->Ar-NHR' Product ArX Aryl Halide (Dihalothiophene) ArX->Ar(X)-Pd(II)L₂ Amine Amine (R'NH₂) Amine->Ar(NHR')-Pd(II)L₂

Catalytic cycle of the Buchwald-Hartwig amination.

Other Alternative Compounds

While 4,5-dibromothiophene-2-carbaldehyde is the most direct alternative, other dihalogenated thiophene-2-carbaldehydes can also be considered, depending on the desired reactivity and substitution pattern.

  • 3,5-Dichlorothiophene-2-carbaldehyde (3): This commercially available compound offers two C-Cl bonds. While less reactive than C-Br bonds, they can still participate in cross-coupling reactions, often requiring more forcing conditions or more active catalyst systems. The difference in the electronic environment of the two chlorine atoms may allow for some degree of regioselectivity.

  • Fluoro- and Iodo-substituted Analogs: Compounds such as 4-bromo-5-fluorothiophene-2-carbaldehyde or 4-bromo-5-iodothiophene-2-carbaldehyde, if accessible, would offer unique reactivity profiles. The C-F bond is generally unreactive in palladium-catalyzed cross-coupling, making a fluoro-substituted compound an excellent substrate for selective functionalization at the bromine-bearing position. Conversely, a C-I bond is even more reactive than a C-Br bond, which could be advantageous for reactions that are sluggish with the bromo-analogs.[9]

Synthesis of the Primary Compound: 4-Bromo-5-chlorothiophene-2-carbaldehyde (1)

A common synthetic route to 4-bromo-5-chlorothiophene-2-carbaldehyde involves the formylation of a pre-halogenated thiophene. For instance, starting from 2-bromo-5-chlorothiophene, a Vilsmeier-Haack or a lithiation-formylation protocol can be employed to introduce the aldehyde group at the 2-position.

Experimental Protocol: Synthesis of 2-Thiophenecarboxaldehyde via Vilsmeier-Haack Reaction (Illustrative) [10]

  • In a flask, place N-methylformanilide (1.0 mole) and phosphorus oxychloride (1.0 mole) and allow the mixture to stand for 30 minutes.

  • With mechanical stirring and cooling, add thiophene (1.1 moles) at a rate that maintains the temperature between 25-35 °C.

  • Stir the mixture for an additional 2 hours at the same temperature, then let it stand at room temperature for 15 hours.

  • Pour the reaction mixture into a vigorously stirred mixture of ice and water.

  • Separate the aqueous layer and extract with ether.

  • Combine the organic layers, wash with dilute hydrochloric acid, then with saturated sodium bicarbonate solution, and finally with water.

  • Dry the ether solution over anhydrous sodium sulfate, concentrate, and distill the residue to obtain the product.

Note: This is a general procedure for the formylation of thiophene. The synthesis of 4-bromo-5-chlorothiophene-2-carbaldehyde would start from 2-bromo-5-chlorothiophene and may require optimization of the reaction conditions.

Conclusion and Recommendations

The choice of a dihalogenated thiophene-2-carbaldehyde in organic synthesis is a strategic decision that should be guided by the desired reactivity, selectivity, and the commercial availability of the starting materials.

  • 4-Bromo-5-chlorothiophene-2-carbaldehyde (1) remains a valuable building block due to the distinct reactivity of its two different halogen atoms, allowing for predictable and selective sequential functionalization.

  • 4,5-Dibromothiophene-2-carbaldehyde (2) is an excellent and readily available alternative. It offers two reactive C-Br bonds and can be used for both mono- and di-functionalization, with regioselectivity in mono-functionalization being achievable through careful control of reaction conditions.

  • Other dihalogenated thiophenes, such as 3,5-dichlorothiophene-2-carbaldehyde (3) , provide further options, albeit with generally lower reactivity that may necessitate more robust catalytic systems.

For researchers embarking on the synthesis of complex thiophene-containing molecules, a thorough evaluation of the reactivity profiles and the commercial landscape of these building blocks is essential for the development of efficient and versatile synthetic routes.

References

  • 4, 5-Dibromothiophene-2-carboxaldehyde, min 98%, 25 grams - Lab Supplies. (n.d.). Retrieved March 10, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 10, 2026, from [Link]

  • Improved Synthesis of 4-([2,2':5',2''-Terthiophen]-3'-ylethynyl)-2,2'-bipyridine. (2026, February 14). AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Retrieved March 10, 2026, from [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.). Retrieved March 10, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved March 10, 2026, from [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells - The Royal Society of Chemistry. (n.d.). Retrieved March 10, 2026, from [Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - MDPI. (2013, November 27). Retrieved March 10, 2026, from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2026, February 5). Retrieved March 10, 2026, from [Link]

  • 3,4-Dichlorothiophene-2-carbaldehyde - CATO: Reference Materials, Standards, Testing, Intermediates. (n.d.). Retrieved March 10, 2026, from [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • 4-Bromo-5-chloro-2-iodo-thiophene-3-carbaldehyde - Optional[MS (GC)] - Spectrum. (n.d.). Retrieved March 10, 2026, from [Link]

  • 2-thenaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved March 10, 2026, from [Link]

  • 4-Bromo-2-thiophene carboxaldehyde - ChemBK. (2024, April 9). Retrieved March 10, 2026, from [Link]

  • FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b)... - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

  • 5-Bromo-2-chlorothiophene - the NIST WebBook. (n.d.). Retrieved March 10, 2026, from [Link]

  • 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem. (n.d.). Retrieved March 10, 2026, from [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - ResearchGate. (2025, August 7). Retrieved March 10, 2026, from [Link]

Sources

Comparative

Biological activity screening of 4-Bromo-5-chlorothiophene-2-carbaldehyde derivatives

Comprehensive Comparison Guide: Biological Activity Screening of 4-Bromo-5-chlorothiophene-2-carbaldehyde Derivatives as SUMO-Activating Enzyme Inhibitors The functionalization of halogenated thiophenes has unlocked enti...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Biological Activity Screening of 4-Bromo-5-chlorothiophene-2-carbaldehyde Derivatives as SUMO-Activating Enzyme Inhibitors

The functionalization of halogenated thiophenes has unlocked entirely new paradigms in targeted oncology and immunomodulation. Specifically, 4-bromo-5-chlorothiophene-2-carbaldehyde serves as a highly privileged synthetic scaffold for the development of mechanism-based SUMO-activating enzyme (SAE) inhibitors[1].

This guide provides an in-depth comparative analysis of derivatives synthesized from this scaffold—ranging from early-stage tool compounds like ML-792 to the optimized clinical candidate TAK-981 (Subasumstat). Designed for drug discovery scientists, this guide details the structural causality, comparative biological performance, and self-validating screening protocols required to evaluate these complex molecules.

Mechanistic Grounding: The Thiophene Scaffold in SAE Inhibition

SUMOylation is a reversible post-translational modification that regulates protein stability, cell cycle progression, and immune evasion in the tumor microenvironment. The cascade is initiated by the SUMO-activating enzyme (SAE), a heterodimer of SAE1 (AOS1) and SAE2 (UBA2)[1].

Derivatives of 4-bromo-5-chlorothiophene-2-carbaldehyde act as mechanism-based inhibitors . The structural logic of utilizing this specific starting material is highly deliberate:

  • The Aldehyde Group: Serves as the synthetic anchor to construct a pyrimidine-4-amine core, which acts as an ATP mimetic to initially bind the SAE catalytic pocket[2].

  • The 4-Bromo & 5-Chloro Halogens: These provide orthogonal reactivity handles. Because bromine is significantly more reactive in palladium-catalyzed Suzuki-Miyaura cross-couplings than chlorine, chemists can regioselectively install bulky hydrophobic groups (such as isochromane or tetrahydroisoquinoline) at the 4-position[1][2].

Once bound, the enzyme mistakenly utilizes ATP to catalyze the formation of a covalent thioester bond between the C-terminus of the SUMO protein and the inhibitor, creating an irreversible SUMO-inhibitor adduct [2][3].

Pathway SUMO Mature SUMO Protein SAE SAE (AOS1/UBA2) E1 Activating Enzyme SUMO->SAE Binds Adduct SUMO-Inhibitor Adduct (Irreversible) SAE->Adduct Enzyme-catalyzed E2 Ubc9 (E2 Enzyme) SAE->E2 Normal Transfer ATP ATP (Energy Source) ATP->SAE Activates Inhibitor Thiophene Derivative (e.g., TAK-981) Inhibitor->SAE Competes at ATP site Adduct->E2 Blocks Transfer

Fig 1. Mechanism of SAE inhibition by thiophene-based derivatives via SUMO-adduct formation.

Comparative Biological Activity: ML-792 vs. TAK-981

Early derivatives like ML-792 successfully proved that targeting SAE could inhibit cancer cell proliferation (particularly in MYC-amplified tumors)[4]. However, the SUMO-ML-792 adduct exhibited a relatively short residence time, leading to rapid pathway recovery in vivo[2].

By leveraging the 4-bromo position of the thiophene scaffold to introduce a basic tetrahydroisoquinoline (THiQ) group, researchers developed TAK-981 [2][3]. Causality Insight: The THiQ group forms a critical hydrogen bond with the Ser-95 residue in the SAE catalytic pocket. This interaction vastly increases the residence time of the adduct, shielding it from cleavage by cellular SUMO-specific proteases (SENPs) and translating to durable in vivo efficacy[2].

Table 1: Quantitative Performance Comparison of Thiophene Derivatives

ParameterML-792 (Early Derivative)TAK-981 (Optimized Candidate)Mechanistic Driver
SAE IC₅₀ (Biochemical) 3 nM[4]< 10 nM[3]Both share the core ATP-mimetic pyrimidine-thiophene structure.
Adduct Residence Time Short/Moderate[2]Highly Prolonged[2]H-bonding between THiQ group and SAE Ser-95 residue[2].
Cellular SUMO Depletion Transient (~8 hours)Sustained (15–20 hours)[3]Resistance to endoprotease (SENP) cleavage[2].
Primary Indication In vitro tool compound[4]Phase I/II Clinical Trials[5]Superior pharmacokinetic profile and immune activation (IFN1)[3][5].

Self-Validating Experimental Protocols

To accurately screen new derivatives synthesized from the 4-bromo-5-chlorothiophene-2-carbaldehyde scaffold, researchers must employ a multi-tiered validation workflow.

Workflow Step1 Phase 1 Chemical Synthesis (Thiophene Scaffold) Step2 Phase 2 Biochemical Assay (HTRF SAE IC50) Step1->Step2 Step3 Phase 3 Cellular Profiling (SUMO2/3 Depletion) Step2->Step3 Step4 Phase 4 In Vivo Efficacy (Xenograft Models) Step3->Step4

Fig 2. Step-by-step biological screening workflow for thiophene-2-carbaldehyde derivatives.

Protocol A: E1-E2 Transthiolation Assay (HTRF)

This assay measures the ability of the derivative to block the transfer of SUMO from SAE (E1) to Ubc9 (E2)[3].

  • Self-Validating Control: Because these are mechanism-based inhibitors, adduct formation is strictly ATP-dependent. Running a parallel control plate without ATP must yield zero adduct formation, validating the mechanism of action[3].

  • Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 5 mM MgCl₂, and 0.05% Tween-20.

  • Enzyme Mix: Incubate recombinant SAE (10 nM) with the thiophene derivative (serial dilutions from 10 µM to 0.1 nM) for 15 minutes at room temperature.

  • Substrate Addition: Add Eu-cryptate-labeled SUMO1 and XL665-labeled Ubc9.

  • ATP Initiation (Critical Step): Initiate the reaction by adding ATP. Expertise Note: The ATP concentration must be calibrated precisely to the Km​ of the enzyme (typically ~20 µM). If ATP is too high, it will outcompete the initial binding of the inhibitor; if too low, the adduct will not form efficiently[3].

  • Detection: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 620 nm after 60 minutes. Calculate IC₅₀ using a 4-parameter logistic curve.

Protocol B: Cellular SUMO2/3 Depletion Assay (Western Blot)

Biochemical potency does not always translate to cellular efficacy due to cell permeability and intracellular SENP activity. This assay confirms intracellular target engagement[3][6].

  • Self-Validating Control: Probe for both SUMO1 and SUMO2/3. SUMO2/3 is highly dynamic and forms poly-SUMO chains under cellular stress, providing a much wider dynamic range for detecting depletion compared to the predominantly monomeric SUMO1[6].

  • Cell Treatment: Seed HCT-116 or OCI-Ly10 cells at 1×105 cells/well. Treat with the derivative (e.g., 0.1, 1, 10, 100 nM) for 4 to 24 hours to assess both onset and duration of inhibition[2][3].

  • Lysis: Lyse cells immediately in boiling 2x Laemmli sample buffer containing 100 mM N-ethylmaleimide (NEM). Expertise Note: NEM is an irreversible inhibitor of cysteine proteases. Omitting NEM will allow endogenous SENPs to artificially cleave SUMO conjugates during lysis, yielding false-positive depletion results.

  • Immunoblotting: Resolve lysates on a 4-12% Bis-Tris gel. Transfer to a nitrocellulose membrane and probe with anti-SUMO2/3 antibodies.

  • Analysis: Successful inhibition is visualized as the complete disappearance of high-molecular-weight SUMO2/3 conjugate smears (>70 kDa) and a corresponding accumulation of free, unconjugated SUMO2/3 (~15-20 kDa)[6].

Sources

Validation

Comparative yield analysis of different synthetic routes to 4-Bromo-5-chlorothiophene-2-carbaldehyde

Comparative Yield Analysis of Synthetic Routes to 4-Bromo-5-chlorothiophene-2-carbaldehyde Executive Summary 4-Bromo-5-chlorothiophene-2-carbaldehyde (CAS: 390360-90-4) is a highly functionalized heteroaromatic building...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Yield Analysis of Synthetic Routes to 4-Bromo-5-chlorothiophene-2-carbaldehyde

Executive Summary

4-Bromo-5-chlorothiophene-2-carbaldehyde (CAS: 390360-90-4) is a highly functionalized heteroaromatic building block critical to the development of active pharmaceutical ingredients (APIs)—including pan-AKT inhibitors like afuresertib[1]—and advanced organic materials. The presence of orthogonal reactive sites (aldehyde, bromine, and chlorine) allows for selective downstream cross-coupling and condensation reactions.

This guide objectively evaluates the three primary synthetic routes to this compound, analyzing the mechanistic causality behind experimental choices, quantitative yield data, and scalability to assist researchers in selecting the optimal protocol for their specific laboratory or manufacturing constraints.

Mechanistic Pathway Analysis

The synthesis of 4-bromo-5-chlorothiophene-2-carbaldehyde relies on exploiting the electronic and steric directing effects of the thiophene ring. The three most viable routes are visualized below.

SynthesisRoutes SM1 5-Chlorothiophene- 2-carbaldehyde Product 4-Bromo-5-chlorothiophene- 2-carbaldehyde SM1->Product Br2 or NBS (Electrophilic Bromination) SM2 3-Bromo-2-chlorothiophene SM2->Product 1. LDA, THF, -78°C 2. DMF (Directed Lithiation) SM3 4-Bromothiophene- 2-carbaldehyde SM3->Product NCS, AcOH (Electrophilic Chlorination)

Figure 1: Primary synthetic routes to 4-Bromo-5-chlorothiophene-2-carbaldehyde.

Route 1: Electrophilic Bromination of 5-Chlorothiophene-2-carbaldehyde

Causality & Mechanism: This route utilizes an electrophilic aromatic substitution (SEAr) strategy[2]. The starting material, 5-chlorothiophene-2-carbaldehyde, possesses two available positions: C3 and C4. The aldehyde group at C2 is strongly electron-withdrawing, deactivating the C3 position. Conversely, the chlorine atom at C5, while inductively withdrawing, donates electron density into the ring via resonance, specifically activating the adjacent C4 position. Consequently, bromination with N-Bromosuccinimide (NBS) is highly regioselective for the C4 position.

Self-Validating Experimental Protocol:

WorkflowRoute1 Step1 Dissolve SM in DMF (0 °C) Step2 Add NBS (Portionwise) Step1->Step2 Step3 Stir at RT (4-6 hours) Step2->Step3 Step4 Na2S2O3 Quench & Extract Step3->Step4 Step5 Purify via Recrystallization Step4->Step5

Figure 2: Workflow for electrophilic bromination of 5-chlorothiophene-2-carbaldehyde.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stirrer. Dissolve 5-chlorothiophene-2-carbaldehyde (1.0 equiv) in anhydrous DMF (0.5 M).

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Rationale: Suppresses the formation of dibrominated byproducts.

  • Reagent Addition: Add NBS (1.05 equiv) portionwise over 30 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting material spot is fully consumed.

  • Quench & Workup: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted electrophilic bromine. Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude product from hexanes to yield the pure aldehyde.

Route 2: Directed Lithiation and Formylation of 3-Bromo-2-chlorothiophene

Causality & Mechanism: This route bypasses traditional SEAr by exploiting the kinetic acidity of the thiophene ring[3]. In 3-bromo-2-chlorothiophene, the C5 proton is highly acidic due to its proximity to the electronegative sulfur atom and the inductive pull of the halogens. Treatment with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures selectively deprotonates C5. The resulting thienyl lithium intermediate is then trapped by N,N-Dimethylformamide (DMF) to install the carbaldehyde group. Traditional Vilsmeier-Haack formylation is less effective here, as the dual halogens severely deactivate the ring against weaker electrophiles[4].

Self-Validating Experimental Protocol:

WorkflowRoute2 Step1 Cool THF solution to -78 °C Step2 Add LDA (Dropwise) Step1->Step2 Step3 Add DMF (Electrophile) Step2->Step3 Step4 NH4Cl Quench & Extract Step3->Step4 Step5 Silica Gel Chromatography Step4->Step5

Figure 3: Experimental workflow for directed lithiation and formylation.

  • Preparation: Equip a flame-dried 250 mL Schlenk flask with a magnetic stirrer and argon inlet. Dissolve 3-bromo-2-chlorothiophene (1.0 equiv) in anhydrous THF (0.3 M).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Strict temperature control is mandatory to prevent "halogen dance" isomerization of the thienyl lithium species.

  • Lithiation: Add LDA (1.1 equiv, 2.0 M in THF/heptane) dropwise over 20 minutes. Stir at -78 °C for 1 hour.

  • Electrophilic Trapping: Add anhydrous DMF (1.5 equiv) dropwise. Stir at -78 °C for 30 minutes, then allow the mixture to slowly warm to room temperature over 2 hours.

  • IPC & Quench: Quench a 0.5 mL aliquot in saturated NH₄Cl and analyze via GC-MS to confirm formylation. Quench the bulk reaction with saturated aqueous NH₄Cl at 0 °C.

  • Workup & Purification: Extract with Dichloromethane (3x). Wash with water and brine, dry over MgSO₄, concentrate, and purify via silica gel column chromatography.

Route 3: Electrophilic Chlorination of 4-Bromothiophene-2-carbaldehyde

Causality & Mechanism: This route involves the late-stage installation of the chlorine atom[1]. The C5 position of 4-bromothiophene-2-carbaldehyde is highly activated toward electrophilic attack due to the adjacent sulfur heteroatom. However, the bulky bromine atom at C4 introduces steric hindrance, which can slow the reaction rate compared to Route 1. Acetic acid is utilized as a polar protic solvent to enhance the electrophilicity of N-Chlorosuccinimide (NCS).

Self-Validating Experimental Protocol:

WorkflowRoute3 Step1 Dissolve SM in AcOH Step2 Add NCS (1.1 equiv) Step1->Step2 Step3 Heat to 60 °C (Overnight) Step2->Step3 Step4 Neutralize & Extract Step3->Step4 Step5 Silica Gel Chromatography Step4->Step5

Figure 4: Experimental workflow for electrophilic chlorination using NCS.

  • Preparation: Equip a 100 mL round-bottom flask with a reflux condenser. Dissolve 4-bromothiophene-2-carbaldehyde (1.0 equiv) in glacial acetic acid (0.5 M).

  • Reagent Addition: Add NCS (1.1 equiv) in one portion.

  • Reaction: Heat the mixture to 60 °C and stir overnight (12–16 hours). Rationale: Elevated temperature is required to overcome the steric hindrance imposed by the C4 bromine.

  • IPC: Monitor via HPLC. Look for the disappearance of the starting material peak; be cautious of over-chlorinated byproducts appearing at longer retention times.

  • Quench & Workup: Cool to room temperature and pour into ice water. Carefully neutralize with saturated aqueous NaHCO₃ until pH ~7. Extract with Ethyl Acetate (3x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the target compound from unreacted starting material.

Quantitative Yield & Scalability Analysis

The table below consolidates the performance metrics for each synthetic route to aid in process selection.

ParameterRoute 1: BrominationRoute 2: Lithiation/FormylationRoute 3: Chlorination
Starting Material 5-Chlorothiophene-2-carbaldehyde3-Bromo-2-chlorothiophene4-Bromothiophene-2-carbaldehyde
Primary Reagents NBS, DMFLDA, DMF, THFNCS, AcOH
Typical Yield 75–85% 80–90% 50–65%
Regioselectivity Excellent (C4 exclusively)Excellent (C5 exclusively)Moderate (Risk of over-chlorination)
Scalability High (Mild exotherm, easy workup)Low/Moderate (Requires cryogenic -78 °C)Moderate (Requires prolonged heating)
Safety Profile Good (NBS is stable and easily handled)Hazardous (Pyrophoric bases, cryogenic risks)Good (NCS is stable)

Conclusion

For laboratory-scale synthesis where maximum yield and purity are required, Route 2 (Directed Lithiation) is highly effective, provided cryogenic capabilities are available. However, for process chemistry, scale-up, and overall operational safety, Route 1 (Electrophilic Bromination) is the superior choice. It offers an excellent balance of high yield (75–85%), pristine regioselectivity, and avoids the hazards associated with pyrophoric organolithium reagents. Route 3 is generally reserved for specific scenarios where 4-bromothiophene-2-carbaldehyde is already available as an abundant intermediate[1].

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-5-chlorothiophene-2-carbaldehyde proper disposal procedures

Comprehensive Operational Guide: Proper Disposal Procedures for 4-Bromo-5-chlorothiophene-2-carbaldehyde As a researcher or drug development professional, managing the lifecycle of complex halogenated heterocycles requir...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Proper Disposal Procedures for 4-Bromo-5-chlorothiophene-2-carbaldehyde

As a researcher or drug development professional, managing the lifecycle of complex halogenated heterocycles requires strict adherence to environmental and safety regulations. 4-Bromo-5-chlorothiophene-2-carbaldehyde is a highly functionalized building block whose structural features—specifically the presence of multiple halogens (bromine and chlorine), a sulfur-containing thiophene ring, and a reactive aldehyde group—dictate highly specific disposal and containment protocols.

This guide provides authoritative, step-by-step methodologies for the safe handling, segregation, and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Physicochemical Profile & Hazard Causality

To properly dispose of a chemical, one must understand how its molecular structure interacts with waste processing systems. The table below summarizes the critical data that informs our disposal strategy.

Property / AttributeSpecification & Operational Impact
Chemical Name 4-Bromo-5-chlorothiophene-2-carbaldehyde
CAS Number 390360-90-4[1]
Molecular Formula C5H2BrClOS[1]
Molecular Weight 225.48 g/mol [1]
Waste Classification Halogenated Organic Waste[2]
Primary Hazards Skin/Eye Irritation, Respiratory Irritation[3]
Incompatible Materials Strong oxidizers, strong bases. Mixing can cause exothermic degradation.

The Causality of Disposal Constraints:

  • Halogen Content (Br, Cl): During standard thermal destruction, halogens form free radicals and highly corrosive acidic gases (HBr, HCl). If incinerated improperly, they can recombine with organic matter to form highly toxic polychlorinated dibenzodioxins (PCDDs) and furans (PCDFs)[4]. Therefore, this compound must always be segregated into a designated "Halogenated Organic Waste" stream[2].

  • Sulfur Content (Thiophene Ring): Combustion of the thiophene ring generates sulfur dioxide (SO₂) and sulfur trioxide (SO₃)[5]. This necessitates the use of specialized alkaline scrubbers at the incineration facility, reinforcing the need to use a licensed hazardous waste contractor rather than standard municipal waste streams.

  • Aldehyde Reactivity: Aldehydes are prone to slow air oxidation, converting to their corresponding carboxylic acids (e.g., 4-bromo-5-chlorothiophene-2-carboxylic acid)[3]. This oxidation can alter the pH of the waste stream over time.

Waste Segregation Workflow

Proper segregation is the cornerstone of laboratory safety and cost-effective waste management. Mixing halogenated waste with non-halogenated waste unnecessarily increases the volume of waste that must be processed through expensive acid-gas scrubbers[6].

G Start 4-Bromo-5-chlorothiophene-2-carbaldehyde Waste Generation State Physical State of Waste? Start->State Liquid Liquid / Solution State->Liquid Dissolved Solid Solid / Contaminated Items State->Solid Powder/PPE HalWaste Halogenated Organic Waste (Red/Yellow Tag) Liquid->HalWaste Aqueous or Organic SolidWaste Hazardous Solid Waste (Contaminated Debris) Solid->SolidWaste Gloves, Vials, Silica Incineration High-Temp Incineration (with SOx/HX Scrubbers) HalWaste->Incineration EPA RCRA Compliant SolidWaste->Incineration EPA RCRA Compliant

Decision matrix for the segregation and disposal of 4-Bromo-5-chlorothiophene-2-carbaldehyde waste.

Step-by-Step Disposal Protocols

The following self-validating protocols ensure that waste is handled safely and remains compliant from the benchtop to the incinerator.

Protocol A: Liquid Waste Segregation

Use this protocol for reaction filtrates, quench solutions, or NMR samples.

  • Compatibility Check: Verify that the liquid waste containing the compound does not contain strong oxidizers or strong bases, which could trigger an uncontrolled exothermic reaction.

  • Segregation: Transfer the solution into a designated, chemically compatible waste carboy. Critical Rule: Even if the primary solvent is non-halogenated (e.g., ethyl acetate or hexane), the presence of the brominated/chlorinated solute mandates that the entire mixture be classified as halogenated waste[2].

  • Containment: Use a vented storage cap on the waste carboy. Because the aldehyde can slowly oxidize to a carboxylic acid, vented caps prevent dangerous over-pressurization caused by trace gas generation[6].

  • Validation: Before sealing the container for final pickup, verify the pH of the waste stream using universal indicator strips. If the pH drops below 2 (indicating severe oxidation and release of HX), note this on the waste manifest so the disposal facility can handle the corrosive nature of the liquid[7].

  • Documentation: Affix a hazardous waste label. Clearly list "4-Bromo-5-chlorothiophene-2-carbaldehyde" alongside the solvent matrix and the approximate concentration[6].

Protocol B: Solid Waste and Consumables

Use this protocol for contaminated Kimwipes, nitrile gloves, filter paper, and spent silica gel.

  • Collection: Gather all solid materials that have come into contact with the compound. Do not allow residual solvent on these items to evaporate openly in the fume hood, as this creates an inhalation hazard[6].

  • Packaging: Place the contaminated solids into a puncture-proof, sealable secondary container or a dedicated solid hazardous waste drum[7].

  • Labeling: Affix a hazardous waste label marked "Toxic Solid Waste - Halogenated Organics." Note: Never use biohazard bags for chemical waste, as chemical waste contractors cannot legally accept them[6].

  • Validation: Inspect the secondary containment bin for any signs of vapor accumulation or chemical odor, which indicates an improper seal. Reseal immediately if detected.

Protocol C: Spill Response and Decontamination

Use this protocol for accidental benchtop or fume hood spills.

  • Immediate Isolation: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation (fume hood) is operating at maximum capacity to clear respiratory irritants[5].

  • Absorption: For liquid solutions, cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use combustible materials like sawdust.

  • Mechanical Collection: Use non-sparking tools to sweep up the absorbed material. Deposit it into a compatible, sealable solid waste container[8].

  • Surface Decontamination: Wipe the affected area with a compatible solvent known to dissolve the compound (e.g., acetone). Dispose of the contaminated wipes as halogenated solid waste[2].

  • Validation: After surface decontamination, use a secondary clean solvent wipe to confirm the complete removal of the chemical residue.

References

  • Guidechem. "4-bromo-5-chlorothiophene-2-carbaldehyde 390360-90-4 wiki".
  • Benchchem. "Proper Disposal of 1-Chlorobutan-2-ol: A Guide for Laboratory Professionals".
  • Echemi. "5-(3-Hydroxy-3-methyl-1-butyn-1-yl)-2-thiophenecarboxaldehyde Safety Data Sheets".
  • CDH Fine Chemical. "THIOPHENE-2-CARBOXYALDEHYDE CAS No 98-03-3 - Safety Data Sheet".
  • UTIA Safety Office. "Hazardous Waste Guide".
  • MilliporeSigma. "SAFETY DATA SHEET - thiophene-2-carbaldehyde".
  • Eastern Washington University. "Hazardous Waste Management Program".
  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Waste".
  • BLD Pharm. "60729-37-5 | 4-Bromo-5-chlorothiophene-2-carboxylic acid".

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Handling

Personal protective equipment for handling 4-Bromo-5-chlorothiophene-2-carbaldehyde

To safely and effectively handle 4-Bromo-5-chlorothiophene-2-carbaldehyde (CAS 390360-90-4), laboratory personnel must understand not just what protective measures to take, but why they are necessary. This guide synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

To safely and effectively handle 4-Bromo-5-chlorothiophene-2-carbaldehyde (CAS 390360-90-4), laboratory personnel must understand not just what protective measures to take, but why they are necessary. This guide synthesizes chemical reactivity, toxicological mechanisms, and operational logistics into a self-validating framework designed for researchers and drug development professionals.

Chemical Profile & Causality of Hazards

4-Bromo-5-chlorothiophene-2-carbaldehyde is a highly functionalized, halogenated thiophene used extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs) and organic semiconductors. Its utility lies in its differential reactivity; however, its structural features also dictate its hazard profile.

The presence of both bromine and chlorine substituents significantly increases the molecule's lipophilicity, facilitating rapid dermal absorption. Furthermore, the carbaldehyde moiety is an electrophile that is prone to auto-oxidation into a carboxylic acid if exposed to ambient air and moisture 1.

Table 1: Physicochemical & Hazard Profile

ParameterValueCausality / Operational Impact
CAS Number 390360-90-4 [[2]]()Unique identifier for safety and inventory tracking.
Molecular Formula C5H2BrClOS 2High halogen content drives lipophilicity and skin permeation risks.
Storage Conditions 2–8°C, Inert Atmosphere 1Prevents oxidative degradation of the aldehyde group.
Hazard Statements H315, H319, H335 1Causes skin/eye irritation and respiratory toxicity; dictates PPE selection.
Toxicological Mechanism: Why Strict PPE is Mandatory

The toxicity of halogenated thiophenes is primarily driven by their metabolic activation. If inhaled or absorbed, hepatic Cytochrome P450 (CYP450) enzymes oxidize the thiophene ring, generating highly reactive thiophene S-oxides and epoxides 3. These electrophilic intermediates covalently bind to cellular macromolecules, causing severe cytotoxicity unless neutralized by glutathione (GSH).

G A Halogenated Thiophene (Parent Compound) B Hepatic CYP450 Oxidation A->B Metabolism C Thiophene S-Oxide (Reactive Intermediate) B->C D Thiophene Epoxide (Reactive Intermediate) B->D E Macromolecule Binding (Cytotoxicity) C->E Covalent Binding F GSH Conjugation (Detoxification) C->F Glutathione D->E Covalent Binding D->F Glutathione

Metabolic activation of halogenated thiophenes via CYP450 leading to cytotoxicity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly lipophilic halogenated organics. The following matrix outlines the required gear and the scientific rationale behind each choice.

Table 2: PPE Matrix & Specifications

PPE CategorySpecificationScientific Rationale
Gloves Double-layered Butyl Rubber or heavy-duty Nitrile (min 8 mil)Halogenated thiophenes rapidly permeate standard latex and thin nitrile. Butyl rubber provides superior breakthrough resistance to halogenated organics.
Eye Protection Tightly fitting chemical safety gogglesProtects against severe eye irritation (H319) caused by volatile aldehyde emissions or accidental aerosolization.
Respirator NIOSH-approved half-face respirator with Organic Vapor (OV) cartridgesMitigates respiratory tract irritation (H335) 1. Mandatory if handling outside a certified fume hood.
Body Flame-retardant lab coat (Nomex) + chemical-resistant apronPrevents dermal absorption of lipophilic toxic intermediates in the event of a splash.

Operational Plan & Experimental Workflow

When utilizing 4-Bromo-5-chlorothiophene-2-carbaldehyde in drug discovery, a common application is the regioselective Suzuki-Miyaura cross-coupling. The differential bond dissociation energies between the C–Br and C–Cl bonds allow for precise oxidative addition by palladium catalysts at the 4-position, leaving the 5-position intact for downstream functionalization.

Self-Validating Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

Step 1: System Purging & Inertion

  • Action : Evacuate and backfill a Schlenk flask with Argon three times.

  • Causality : Palladium catalysts and the carbaldehyde substrate are highly sensitive to oxidative degradation.

  • Validation Check : The pressure gauge must hold at a static vacuum (< 1 torr) for 60 seconds before backfilling. This validates a leak-free, closed system.

Step 2: Reagent Charging

  • Action : Under a positive flow of Argon, add 4-Bromo-5-chlorothiophene-2-carbaldehyde (1.0 eq), aryl boronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Causality : The base (K₂CO₃) is required to activate the boronic acid, forming a reactive boronate complex necessary for the transmetalation step.

Step 3: Solvent Degassing

  • Action : Add a 4:1 mixture of Toluene/Water. Sparge the solvent mixture with Argon for 15 minutes.

  • Validation Check : Sparging is complete when dissolved oxygen is fully displaced, visually confirmed by the cessation of micro-bubble formation from the solvent bulk.

Step 4: Catalyst Addition & Reaction Execution

  • Action : Add Pd(PPh₃)₄ (0.05 eq) and heat the sealed system to 80°C.

  • Validation Check : Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). The protocol is validated to proceed to workup only when the UV-active starting material spot completely disappears, confirming full consumption of the electrophile.

G Step1 1. Fume Hood Setup Verify face velocity >100 fpm Step2 2. PPE Donning Butyl Gloves, Goggles, Apron Step1->Step2 Step3 3. Reagent Handling Weigh under Argon atmosphere Step2->Step3 Step4 4. Reaction Execution Closed system, 80°C Step3->Step4 Step5 5. Quench & Workup In-hood extraction Step4->Step5 Step6 6. Waste Disposal Halogenated organic stream Step5->Step6

Standard operational workflow for handling halogenated thiophene carbaldehydes.

Spill Response & Disposal Plan

Because halogenated thiophenes pose long-term hazards to aquatic environments 3, disposal and spill response must be executed with precision.

Immediate Spill Protocol
  • Evacuation & Assessment : Immediately isolate the area. Verify that the fume hood face velocity is operating at >100 fpm to capture volatile aldehyde emissions.

  • Containment : Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand 3.

    • Causality: Halogenated thiophenes can react exothermically with organic absorbents (like standard paper towels), generating heat and toxic off-gassing.

  • Neutralization : Sweep the absorbed material using non-sparking tools.

    • Validation Check: Swab the spill area with a mild alkaline solution (e.g., dilute NaHCO₃) and test with pH paper. A neutral pH (pH ~7) confirms the complete removal of any acidic byproducts formed by the oxidation of the carbaldehyde.

Waste Segregation Plan
  • Halogenated Stream : All reaction liquids, aqueous washes, and contaminated solid absorbents must be placed in a clearly labeled "Halogenated Organic Waste" container.

  • Causality : Mixing halogenated waste with non-halogenated streams can lead to dangerous exothermic reactions in the waste drum and severely complicates commercial incineration processes, potentially releasing highly toxic dioxins.

References

Sources

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